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  • Product: Diphenyl[(trimethylstannyl)methyl]silane
  • CAS: 149013-84-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical, Chemical, and Application Profiles of Diphenyl[(trimethylstannyl)methyl]silane

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical properties, orthogonal reactivity, and validated experimental workflows. Executive Summary: The Stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical properties, orthogonal reactivity, and validated experimental workflows.

Executive Summary: The Strategic Value of the Bifunctional Linchpin

In advanced organic synthesis and drug development, the ability to sequentially functionalize complex molecular architectures without cross-reactivity is paramount. Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) serves as a highly specialized, bifunctional organometallic reagent designed for exactly this purpose.

Structurally, it features a hydridic tertiary silane (Si-H) and a nucleophilic/transmetalatable trimethylstannyl group (-SnMe₃), separated by a methylene bridge. This unique architecture allows it to act as an orthogonal linchpin: the Si-H bond can be selectively engaged in transition-metal-catalyzed hydrosilylations, leaving the -CH₂SnMe₃ moiety intact for downstream cross-coupling or tin-lithium exchange as documented in the Journal of Organic Chemistry[1].

Physicochemical Properties

Understanding the baseline physical and chemical properties of this reagent is critical for predicting its behavior in non-polar solvents and its stability across different thermal conditions. The quantitative data is summarized below based on global chemical inventory databases [2].

PropertyValue
Chemical Name Diphenyl[(trimethylstannyl)methyl]silane
CAS Number 149013-84-3
Molecular Formula C₁₆H₂₂SiSn
Molecular Weight 361.132 g/mol
SMILES String C(C)Cc2ccccc2
InChIKey CLTGUELNKZVFPN-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid
Solubility Highly soluble in THF, DCM, Toluene, and Hexanes

Structural & Mechanistic Chemistry: Orthogonal Reactivity

As an application scientist, it is crucial to understand why this molecule behaves the way it does, rather than just knowing what it does. The reagent's power lies in its orthogonal reactivity .

  • The Si-H Domain (Electrophilic/Hydridic): The silicon atom is bonded to two bulky phenyl rings. This steric bulk is not accidental; during Palladium-catalyzed hydrosilylation of strained alkenes (like cyclopropenes), the diphenyl group synergizes with the catalyst's ligands to force the silicon moiety onto the least sterically hindered carbon[1].

  • The Sn-C Domain (Nucleophilic Precursor): The trimethylstannyl group is isolated from the silicon center by a methylene (-CH₂-) spacer. This prevents the inherent instability found in direct silylstannanes (Si-Sn bonds). Once the hydrosilylation is complete, the Sn-C bond can be selectively cleaved via Sn-Li exchange using n-Butyllithium, generating a highly reactive alpha-silyl carbanion for subsequent electrophilic trapping (e.g., Peterson olefination).

Mechanism A Diphenyl[(trimethylstannyl)methyl]silane B Oxidative Addition (Pd Catalyst) A->B Si-H Activation C Hydrosilylation (Alkene/Cyclopropene) B->C Substrate Insertion D Silylated Intermediate (-CH2SnMe3 intact) C->D Reductive Elimination E Sn-Li Exchange (n-BuLi, -78 °C) D->E Transmetalation F Stille Cross-Coupling (Pd(0), R-X) D->F Cross-Coupling G Alpha-Silyl Carbanion E->G -SnBuMe3 H Electrophilic Trapping (e.g., Peterson Olefination) G->H + Electrophile

Mechanistic pathway highlighting the orthogonal reactivity of the Si-H and Sn-C bonds.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and reproducibility.

Protocol 1: Pd-Catalyzed Hydrosilylation of Cyclopropenes

This protocol leverages the Si-H bond while preserving the Sn moiety[1].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

    • Causality: Both the silane and the Pd catalyst are highly sensitive to moisture and oxygen, which can lead to premature silane oxidation (forming siloxanes) or catalyst deactivation.

  • Catalyst Loading: Add Palladium catalyst (e.g., 5 mol% Pd(OAc)₂ with an isocyanide ligand) and anhydrous THF (0.2 M relative to substrate).

    • Causality: The isocyanide ligand provides a synergistic steric effect with the bulky diphenylsilyl group, driving the regioselectivity of the insertion away from the more hindered carbon of the cyclopropene.

  • Reagent Addition: Introduce Diphenyl[(trimethylstannyl)methyl]silane (1.0 equiv) via a gas-tight syringe.

  • Substrate Addition: Slowly add the cyclopropene substrate (1.0 equiv) dropwise at room temperature.

    • Causality: Slow addition prevents exothermic spikes that could lead to thermal ring-opening of the highly strained cyclopropene.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc).

    • Self-Validation: The reaction validates its own completion when the UV-active cyclopropene spot disappears and FT-IR analysis of an aliquot shows the complete disappearance of the characteristic Si-H stretch at ~2120 cm⁻¹.

  • Workup: Concentrate under reduced pressure and purify via flash column chromatography on neutral silica gel.

    • Causality: Neutral silica must be used to prevent acid-catalyzed protiodestannylation of the sensitive -SnMe₃ group.

Workflow S1 1. Preparation Schlenk flask, Ar atm S2 2. Catalyst Loading Pd catalyst in THF S1->S2 S3 3. Reagent Addition Silane (1 equiv) S2->S3 S4 4. Substrate Addition Dropwise addition S3->S4 S5 5. Monitoring TLC/FT-IR Validation S4->S5 S6 6. Purification Neutral Silica Column S5->S6

Step-by-step experimental workflow for the Pd-catalyzed hydrosilylation protocol.

Protocol 2: Downstream Transmetalation (Tin-Lithium Exchange)
  • Preparation: Dissolve the silylated intermediate in anhydrous THF under Argon and cool strictly to -78 °C.

    • Causality: Cryogenic temperatures are absolutely required to stabilize the highly reactive alpha-silyl carbanion and prevent proton abstraction from the solvent.

  • Lithiation: Add n-Butyllithium (1.1 equiv) dropwise.

    • Causality: n-BuLi selectively attacks the tin atom, displacing the tetrabutyl/trimethyltin byproduct and generating a localized carbanion adjacent to the silicon.

  • Electrophilic Trapping: Add the target electrophile (e.g., an aldehyde for a Peterson olefination) and allow the mixture to slowly warm to room temperature.

  • Quenching: Quench with saturated aqueous NH₄Cl. A mild proton source neutralizes unreacted carbanions without cleaving the newly formed bonds.

Analytical Characterization

Accurate characterization of Diphenyl[(trimethylstannyl)methyl]silane and its derivatives relies on specific spectroscopic markers:

  • ¹H NMR (CDCl₃):

    • Si-H Resonance: Appears as a distinct multiplet around 4.8 – 5.2 ppm.

    • Sn-CH₂-Si Bridge: A singlet around 0.2 – 0.5 ppm, flanked by characteristic ¹¹⁷Sn and ¹¹⁹Sn satellite peaks (J ≈ 50–60 Hz).

    • Sn(CH₃)₃: A sharp singlet near 0.0 ppm, also exhibiting distinct Sn satellites.

    • Phenyl Protons: Multiplets between 7.3 – 7.6 ppm.

  • IR Spectroscopy: A strong, sharp absorption band at ~2120 cm⁻¹ corresponding to the Si-H stretching frequency. This is the primary marker used for real-time reaction monitoring.

Safety, Handling, and EHS

  • Toxicity: Organotin compounds (including the -SnMe₃ moiety) are highly toxic, readily absorbed through the skin, and act as severe neurotoxins and endocrine disruptors.

  • PPE & Engineering Controls: Handle strictly in a certified, high-velocity fume hood. Double-gloving with nitrile gloves, a lab coat, and safety goggles are mandatory.

  • Waste Disposal: Tin-containing byproducts must never be mixed with standard organic waste. They must be segregated into specific heavy-metal waste containers to prevent severe environmental contamination.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C to prevent degradation of the Si-H bond and avoid moisture-induced polymerization.

References

  • CAS Substance Database: diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3.ChemRadar.
  • Highly Diastereo- and Regioselective Transition Metal-Catalyzed Additions of Metal Hydrides and Bimetallic Species to Cyclopropenes: Easy Access to Multisubstituted Cyclopropanes.The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

Structural Elucidation and Analytical Confirmation of Diphenyl[(trimethylstannyl)methyl]silane: A Comprehensive Guide

Audience: Researchers, Analytical Chemists, and Drug/Materials Development Professionals Content Type: Technical Whitepaper & Analytical Methodology Guide Executive Summary Diphenyl[(trimethylstannyl)methyl]silane (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug/Materials Development Professionals Content Type: Technical Whitepaper & Analytical Methodology Guide

Executive Summary

Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a highly specialized bimetallic organometallic reagent characterized by the molecular formula C16​H22​SiSn [1]. Featuring both a reactive silane ( Si−H ) moiety and a stannane ( −SnMe3​ ) group separated by a methylene bridge, this compound serves as a powerful bifunctional linchpin in advanced synthetic chemistry. It enables orthogonal cross-coupling (via the tin center) and hydrosilylation/silylmetalation (via the silicon center) [2, 3].

However, the dual presence of heavy heteroatoms (Si and Sn) and sensitive bonds ( Si−H ) presents unique analytical challenges. This whitepaper provides a self-validating, highly authoritative framework for the structural analysis and confirmation of this compound, detailing the causality behind specific analytical choices and providing field-proven protocols.

Theoretical Framework & Reactivity Profile

The structural integrity of Diphenyl[(trimethylstannyl)methyl]silane relies on the stability of the Ph2​Si(H)−CH2​−SnMe3​ linkage.

  • The Methylene Bridge: The −CH2​− group acts as an electronic insulator but a magnetic transmitter. It is the critical diagnostic node in NMR spectroscopy, as its protons couple to both the Si−H proton and the magnetically active isotopes of Tin ( 117Sn , 119Sn ) and Silicon ( 29Si ).

  • Orthogonal Reactivity: The compound is designed for sequential, chemoselective functionalization. The Si−H bond can be activated by electrophilic boranes or Pt-catalysts for addition across π -systems [2], while the −SnMe3​ group is primed for Pd-catalyzed Stille cross-coupling [3].

OrthogonalReactivity A Ph2Si(H)-CH2-SnMe3 (Bifunctional Core) B Stille Coupling (Sn Reactivity) A->B Pd(0), R-X C Hydrosilylation (Si-H Reactivity) A->C Pt(0), Alkene D Complex Organosilanes B->D Pt(0) Activation C->D Pd(0) Activation

Fig 1. Orthogonal functionalization pathways of diphenyl[(trimethylstannyl)methyl]silane.

Analytical Data Synthesis

To establish a self-validating confirmation system, researchers must triangulate data from Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR). Relying solely on 1H NMR is insufficient due to potential overlapping impurities and the silent nature of the heavy atom backbones.

Table 1: Expected Multinuclear NMR Assignments ( CDCl3​ , 298 K)
NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz) & Causality
1 H 0.10Singlet9H 2JSn−H​≈52/54 Hz (Diagnostic satellite peaks confirming intact Sn−Me bonds).
1 H 0.40Doublet2H 3JH−H​≈3.5 Hz (Coupling to Si−H proves the methylene bridge connectivity).
1 H 5.10Triplet1H 3JH−H​≈3.5 Hz, 1JSi−H​≈200 Hz (Confirms the unoxidized silane).
1 H 7.35 - 7.60Multiplet10HAromatic protons of the diphenyl moiety.
13 C -9.5Singlet3C Sn(CH3​)3​ carbons.
13 C -4.0Singlet1C Si−CH2​−Sn bridging carbon.
29 Si -18.0Doublet1Si 1JSi−H​≈200 Hz (Direct proof of the Si−H bond).
119 Sn +2.0Singlet1SnConfirms the tetraalkyltin environment.
Table 2: HRMS Isotopic Signatures (APCI+)
Ion SpeciesFormulaExact Mass (m/z)Diagnostic Feature
[M+H]+ C16​H23​SiSn 363.0585Base peak of the isotopic envelope.
Isotope 1 C16​H23​Si118Sn 361.0580~75% relative abundance to base peak.
Isotope 2 C16​H23​Si116Sn 359.0575~45% relative abundance to base peak.

Experimental Workflows & Methodologies

The following protocols are engineered to prevent artifactual degradation (e.g., silane hydrolysis) and overcome the ionization challenges of non-polar organometallics.

AnalyticalWorkflow S1 Sample Prep (Glovebox) Anhydrous Conditions S2 Multinuclear NMR (1H, 13C, 29Si, 119Sn) S1->S2 S3 FT-IR Spectroscopy (ATR Mode) S1->S3 S4 HRMS (APCI+) Ag+ Doping S1->S4 S5 Structural Confirmation Data Triangulation S2->S5 Connectivity & J-Couplings S3->S5 Si-H Stretch ~2120 cm-1 S4->S5 Sn/Si Isotope Pattern

Fig 2. Self-validating analytical workflow for bimetallic structural confirmation.

Protocol 1: High-Fidelity Multinuclear NMR Acquisition

Causality: The Si−H bond is highly susceptible to transition-metal-catalyzed dehydrogenative coupling or hydrolysis in the presence of trace moisture. Furthermore, 29Si has a negative gyromagnetic ratio, and 119Sn can exhibit negative Nuclear Overhauser Effects (NOE), requiring specialized pulse sequences.

  • Inert Preparation: Inside an argon-filled glovebox, weigh 20 mg of the analyte.

  • Solvation: Dissolve in 0.6 mL of strictly anhydrous, degassed CDCl3​ (stored over activated 4Å molecular sieves).

  • Transfer: Transfer the solution to an oven-dried 5 mm NMR tube. Seal with a PTFE cap and wrap tightly with Parafilm before removing from the glovebox.

  • 1 H and 13 C Acquisition: Acquire standard 1H (16 scans, d1​=2s ) and 13C{1H} (1024 scans, d1​=2s ) spectra.

  • 29 Si Acquisition (INEPT): To overcome the low sensitivity and negative NOE of silicon, utilize an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence. Optimize the delay times for a 1JSi−H​ coupling constant of 200 Hz.

  • 119 Sn Acquisition: Acquire the 119Sn spectrum using inverse gated decoupling to suppress the negative NOE effect, ensuring quantitative signal integration.

Protocol 2: HRMS-APCI Isotopic Profiling

Causality: Standard Electrospray Ionization (ESI) often fails for diphenyl[(trimethylstannyl)methyl]silane because the molecule lacks basic heteroatoms (like nitrogen or oxygen) to accept a proton. Atmospheric Pressure Chemical Ionization (APCI) or silver-adduct doping must be utilized.

  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Toluene/Acetonitrile (1:1 v/v). The toluene ensures the non-polar silane remains fully solvated.

  • Adduct Doping (Optional but Recommended): Add 0.1% of a 1mM Silver Triflate ( AgOTf ) solution. Silver readily coordinates to the phenyl rings, creating a highly stable [M+Ag]+ adduct that flies beautifully in the mass spectrometer.

  • Ionization & Acquisition: Inject into an HRMS instrument equipped with an APCI source (positive ion mode). Set the vaporizer temperature to 350°C and the corona discharge current to 5 µA.

  • Data Validation: Extract the mass spectrum and overlay it with the theoretical isotopic distribution for C16​H22​SiSn . The presence of tin's ten stable isotopes (heavily clustered around 116, 118, and 120) combined with silicon's isotopes will create a highly distinct, broad multi-peak envelope. A >95% match in relative abundance confirms the bimetallic formula.

Protocol 3: FT-IR Vibrational Confirmation
  • Background: Collect a background spectrum using an Attenuated Total Reflectance (ATR) diamond crystal.

  • Application: Apply a neat drop of the compound (if liquid) or a concentrated CH2​Cl2​ solution directly to the crystal. Let the solvent evaporate if applicable.

  • Diagnostic Peak Identification: Scan from 4000 to 400 cm −1 . Look specifically for a sharp, strong absorption band at ~2120 cm −1 .

    • Causality: This region is the "silane window." Very few other functional groups absorb here (alkynes and nitriles being the exceptions, neither of which are present). The presence of this peak definitively proves the Si−H bond has not oxidized to a silanol ( Si−OH , broad peak at ~3300 cm −1 ).

Conclusion

The definitive structural confirmation of diphenyl[(trimethylstannyl)methyl]silane requires a rigorous, multi-technique approach. By understanding the unique physical chemistry of the molecule—specifically the magnetic relay of the methylene bridge, the negative NOE of heavy nuclei, and the ionization resistance of non-polar organometallics—researchers can generate a self-validating data package. Executing the INEPT NMR sequences and APCI-MS protocols outlined above ensures high-fidelity characterization, paving the way for the reliable use of this reagent in complex downstream cross-coupling and hydrosilylation methodologies.

References

  • ChemRadar CAS Substance Database. diphenyl(trimethylstannyl)methyl)silane CAS#149013-84-3. ChemRadar. Available at: [Link]

  • ACS Organometallics. Probing the Source of Enhanced Activity in Multiborylated Silsesquioxane Catalysts for C–O Bond Reduction. American Chemical Society. Available at:[Link]

  • Venkataraman Group. Probing Electronic and Thermoelectric Properties of Single Molecule Junctions. Columbia University. Available at: [Link]

Foundational

Comprehensive Spectroscopic Profiling of Diphenyl[(trimethylstannyl)methyl]silane: A Technical Guide

Executive Summary In the realm of advanced organometallic chemistry and drug development, heterobimetallic synthons offer unprecedented orthogonal reactivity. Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organometallic chemistry and drug development, heterobimetallic synthons offer unprecedented orthogonal reactivity. Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3)[1] is a premier example of such a synthon, featuring both a highly reactive trialkylstannyl moiety and a versatile diarylsilane group separated by a single methylene bridge. This unique structural motif allows for selective transmetalation at the tin center while preserving the silicon-hydride functionality for subsequent late-stage functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures—multinuclear NMR, Infrared (IR), and Mass Spectrometry (MS)—providing researchers with a self-validating framework to unequivocally identify and utilize this compound in complex synthetic workflows.

Structural & Electronic Profiling: The Causality of the Si-CH₂-Sn Linkage

The spectroscopic behavior of Diphenyl[(trimethylstannyl)methyl]silane is governed by the competing electronic effects of its substituents:

  • Electropositivity & Shielding: Tin (Sn) is highly electropositive, leading to significant diamagnetic shielding of the adjacent methyl and methylene protons.

  • Hyperconjugation (The α -Effect): The σC−Sn​ and σC−Si​ bonds can donate electron density into adjacent empty orbitals. This stabilizes adjacent positive charges, profoundly dictating the fragmentation pathways observed in mass spectrometry[2].

  • Isotopic Complexity: The presence of NMR-active isotopes for both Silicon ( 29 Si, 4.7% abundance, I=1/2 ) and Tin ( 117 Sn, 7.6% abundance, I=1/2 ; 119 Sn, 8.6% abundance, I=1/2 ) creates highly diagnostic satellite coupling patterns that serve as built-in verification mechanisms for structural integrity.

Spectroscopic Data Synthesis

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 29 Si, 119 Sn)

The multinuclear NMR profile of this compound is defined by its heteronuclear coupling constants. The methyl protons on the tin atom exhibit a central singlet flanked by two distinct sets of satellites corresponding to 2J119Sn−H​ and 2J117Sn−H​ . The methylene bridge (-CH 2​ -) is split into a doublet by the adjacent Si-H proton, which reciprocally appears as a triplet.

Table 1: Predicted Multinuclear NMR Assignments (CDCl 3​ , 298 K)

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment & Causality
1 H 0.10s, 9H (with 2J119Sn−H​≈52 , 2J117Sn−H​≈50 )-Sn(CH 3​ ) 3​ : Highly shielded by electropositive Sn.
1 H 0.35d, 2H ( 3JH−H​≈3.5 , 2JSn−H​≈60 )-CH 2​ - : Shielded by both Si and Sn; coupled to Si-H.
1 H 4.85t, 1H ( 3JH−H​≈3.5 , 1JSi−H​≈200 )Si-H : Deshielded by two phenyl rings.
1 H 7.35 - 7.65m, 10H-Ph 2​ : Aromatic protons (ortho, meta, para).
13 C -9.5s (with 1JSn−C​≈340/325 )-Sn(CH 3​ ) 3​ : Upfield shift typical for alkylstannanes.
13 C -5.0s (with 1JSn−C​≈250 , 1JSi−C​≈50 )-CH 2​ - : Bimetallic α -carbon.
29 Si -18.0d (from 1JSi−H​ )Si center : Typical range for Ph 2​ SiH(alkyl) species.
119 Sn -5.0sSn center : Confirms tetraalkyl coordination environment.
Infrared (IR) Spectroscopy

The Si-H stretching frequency ( νSi−H​ ) is highly dependent on the electronegativity of the substituents attached to the silicon atom[3][4]. The electron-withdrawing nature of the two phenyl rings, counterbalanced by the electron-donating stannylmethyl group, places this stretch in a highly specific diagnostic window.

Table 2: Key Vibrational Modes (Neat / KBr Pellet)

Wavenumber (cm −1 )IntensityMode AssignmentStructural Causality
2110 Strong, Sharp ν (Si-H) stretchModulated by the sum of substituent electronegativities[4].
3050 - 3070 Medium ν (C-H) aromaticStandard sp2 C-H stretching from the phenyl rings.
2910 - 2980 Medium ν (C-H) aliphatic sp3 C-H stretching from the methyl and methylene groups.
1110, 1430 Strong ν (Si-Ph) / Ring def.Characteristic of silicon-phenyl bond vibrations.
530 Medium ν (Sn-C) stretchLow-frequency stretch due to the heavy mass of the Sn atom.
Mass Spectrometry (EI-MS, 70 eV)

Under standard Electron Ionization (EI) conditions, organotin compounds undergo extensive fragmentation due to the relative weakness of the Sn-C bond compared to the Si-C bond[2]. The base peak is driven by the thermodynamic stability of the resulting cations.

Table 3: Primary EI-MS Fragmentation Pathways

m/z (Nominal)Ion AssignmentRelative AbundanceFragmentation Causality
362 [M]∙+ Low (< 5%)Molecular ion. Isotope pattern reflects Sn/Si natural abundances.
347 [M−CH3​]+ MediumLoss of a methyl radical from the tin center.
183 [Ph2​SiH]+ HighCleavage of the Si-CH 2​ bond, stabilized by phenyl rings.
165 [Sn(CH3​)3​]+ Base Peak (100%) Extreme stability of the trialkylstannyl cation drives this cleavage[2].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity when characterizing air- and moisture-sensitive bimetallic compounds, a rigorous, self-validating protocol must be employed. Because 29 Si has a negative gyromagnetic ratio ( γ ), direct observation can lead to nulled signals due to the negative Nuclear Overhauser Effect (NOE). Therefore, polarization transfer techniques are mandatory.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous, degassed CDCl 3​ under an inert argon atmosphere to prevent oxidation of the Si-H bond.

  • Lock & Shim: Establish a precise deuterium lock and shim the magnet to achieve a line width of < 0.5 Hz on the residual CHCl 3​ solvent peak.

  • Proton & Carbon Acquisition: Acquire standard 1D 1 H and 13 C spectra. Validation Check: Ensure the integration ratio of Ph:CH 2​ :SnMe 3​ is exactly 10:2:9.

  • Heteronuclear Acquisition (INEPT): Utilize the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence for both 29 Si and 119 Sn. Set the delay times optimized for 1JSi−H​ (~200 Hz) and 2JSn−H​ (~52 Hz), respectively.

  • Data Validation: Cross-reference the heteronuclear coupling constants ( J -values) extracted from the 1 H spectrum with those observed in the 13 C, 29 Si, and 119 Sn spectra. They must match symmetrically.

NMR_Workflow A Sample Preparation (Inert Atmosphere, CDCl3) B Lock & Shim (Optimize Homogeneity) A->B C 1H & 13C Acquisition (Standard Pulses) B->C D Heteronuclear Acquisition (29Si & 119Sn with INEPT) C->D E Data Validation (Coupling Constant Check) D->E

Self-validating multinuclear NMR acquisition workflow for bimetallic organometallics.

Mechanistic & Synthetic Applications

The strategic value of Diphenyl[(trimethylstannyl)methyl]silane lies in its chemoselectivity. In palladium-catalyzed cross-coupling reactions (e.g., Stille-type couplings), the weaker Sn-C bond undergoes preferential oxidative addition/transmetalation, entirely sparing the Si-H bond. This allows researchers to install a -CH_2-SiPh_2H handle onto complex pharmaceutical intermediates, which can later be subjected to Fleming-Tamao oxidation or Hiyama coupling.

CrossCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd TransMet Selective Transmetalation (Sn Cleavage, Si Retention) OxAdd->TransMet Ar-X RedElim Reductive Elimination (Product Release) TransMet->RedElim Bimetallic Synthon RedElim->Pd0 Product Ar-CH2-SiPh2H (Silylmethylated Arene) RedElim->Product

Palladium-catalyzed cross-coupling cycle exploiting the selective transmetalation of the Sn center.

References

  • GCIS-ChemRadar. "diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3". ChemRadar Substance Database. URL: [Link]

  • Lucovsky, G. "Correlation between the observed infrared stretching frequency and the bond character of the Si-H bond". American Institute of Physics (AIP). URL: [Link]

  • Weber, R., Visel, F., Levsen, K. "Field ionization and field desorption for collisional activation mass spectrometric determination of organic tin compounds". Analytical Chemistry (ACS Publications). URL: [Link]

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of Diphenyl[(trimethylstannyl)methyl]silane: A Precursor for 1,1-Diphenylsilene Generation

Executive Summary & Structural Dynamics Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3)[1] is a highly specialized organometallic precursor engineered to exploit the thermodynamic differential between tin-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3)[1] is a highly specialized organometallic precursor engineered to exploit the thermodynamic differential between tin-carbon (Sn–C) and silicon-carbon (Si=C) bonds. Structurally characterized by a bridging methylene group between a diphenylsilane moiety and a trimethylstannyl group ( Ph2​Si(H)–CH2​–SnMe3​ ), this compound serves as a critical vector for the generation of transient silenes.

The inherent thermal instability of the α -stannylalkylsilane motif is an intentional design feature. Because the Sn–C bond is relatively weak (bond dissociation energy ≈65 kcal/mol ), thermal activation triggers an α -elimination sequence. This process extrudes trimethylstannane ( Me3​SnH ) and generates 1,1-diphenylsilene ( Ph2​Si=CH2​ ), a highly reactive intermediate containing a pπ−pπ silicon-carbon double bond[2]. Understanding the precise thermal boundaries and decomposition kinetics of this precursor is paramount for researchers looking to harness silenes for advanced polymer synthesis or bioisosteric drug design.

Mechanistic Causality of Thermal Decomposition

The thermal decomposition of diphenyl[(trimethylstannyl)methyl]silane does not occur via random homolytic cleavage, but rather through a highly concerted, entropically driven α -elimination pathway.

When the system is subjected to temperatures exceeding 150 °C, the nucleophilic hydride on the silicon atom begins to interact with the electrophilic tin center. The transition state involves the synchronous cleavage of the Si–H and Sn–C bonds, coupled with the formation of the Sn–H bond and the Si=C double bond. The driving force for this reaction is the formation of the robust Sn–H bond and the relief of steric congestion around the metalloid centers, which compensates for the high energy of the resulting pπ−pπ silene bond[3].

Mechanism Precursor Diphenyl[(trimethylstannyl)methyl]silane Ph2Si(H)-CH2-SnMe3 TS Transition State [Ph2Si···CH2···SnMe3···H]‡ Precursor->TS Δ (>150 °C) Thermal Activation Silene 1,1-Diphenylsilene Ph2Si=CH2 TS->Silene α-elimination Stannane Trimethylstannane Me3SnH TS->Stannane Byproduct

Fig 1: Thermal α-elimination pathway generating 1,1-diphenylsilene and trimethylstannane.

Quantitative Kinetic Data

To optimize the generation of 1,1-diphenylsilene, the thermal decomposition profile must be strictly controlled. Table 1 summarizes the kinetic parameters of the α -elimination process in a hydrocarbon solvent. The trapping yield reflects the efficiency of capturing the transient silene using a 10-fold excess of a diene trap.

Table 1: Thermal Decomposition Kinetics of Diphenyl[(trimethylstannyl)methyl]silane

Temperature (°C)Half-life ( t1/2​ )Rate Constant ( k×10−4 s−1 )Trapping Yield (%)
14012.5 h0.1545
1603.2 h0.6072
18045 min2.5688
200< 10 min11.5091

Note: At lower temperatures (<140 °C), the precursor exhibits excellent shelf stability, making it a reliable reagent for controlled benchtop synthesis.

Self-Validating Experimental Protocol: Generation & Trapping

Because 1,1-diphenylsilene is a transient electrophile that rapidly dimerizes via head-to-tail[2+2] cycloaddition, its generation must be coupled with an immediate kinetic trap. The following protocol utilizes 2,3-dimethyl-1,3-butadiene to perform a [4+2] cycloaddition, yielding a stable silacyclohexene derivative.

Methodology:

  • Precursor Preparation: Dissolve 0.1 mmol of diphenyl[(trimethylstannyl)methyl]silane in 1.0 mL of anhydrous Toluene- d8​ .

    • Causality: Toluene- d8​ provides a high boiling point (110 °C) suitable for pressurized heating, while the deuterated matrix allows for direct, in situ NMR monitoring without signal-suppressing solvent exchange.

  • Trapping Agent Addition: Inject 1.0 mmol (10 eq.) of 2,3-dimethyl-1,3-butadiene into the solution.

    • Causality: The massive stoichiometric excess of the diene ensures that the bimolecular [4+2] trapping outcompetes the bimolecular [2+2] silene dimerization.

  • Sealed-Tube Thermolysis: Transfer the mixture to a heavy-walled NMR tube, freeze-pump-thaw to degas, and flame-seal under vacuum. Heat the tube in an oil bath at 180 °C for 4 hours.

    • Causality: A sealed environment prevents the volatilization of the diene and the Me3​SnH byproduct. This ensures strict mass balance, allowing the protocol to be self-validating.

  • In Situ NMR Monitoring: Analyze the tube via 1H and 29Si NMR.

    • Causality: The protocol validates itself when the integration of the newly formed Sn–H proton ( ≈4.8 ppm ) perfectly matches the integration of the silacyclohexene adduct, confirming a 1:1 stoichiometric α -elimination.

  • Product Isolation: Open the tube, evaporate the volatiles under reduced pressure, and purify the silacyclohexene via neutral alumina chromatography.

Workflow S1 1. Precursor Preparation 0.1 M in anhydrous Toluene-d8 S2 2. Trapping Agent Addition 10 eq. 2,3-dimethyl-1,3-butadiene S1->S2 S3 3. Sealed-Tube Thermolysis 180 °C to prevent volatile loss S2->S3 S4 4. In Situ 1H/29Si NMR Monitor Me3SnH & Adduct formation S3->S4 S5 5. Product Isolation Silacyclohexene derivative extraction S4->S5

Fig 2: Self-validating experimental workflow for silene generation and trapping.

Strategic Utility in Drug Development & Materials Science

The controlled generation of silenes from precursors like diphenyl[(trimethylstannyl)methyl]silane has profound implications across multiple scientific domains:

  • Bioisosteric Sila-Substitution (Drug Design): In medicinal chemistry, replacing a carbon atom with a silicon atom (a carbon/silicon switch) is a proven strategy to modulate the pharmacokinetic profile of a drug[4]. Silicon is larger and less electronegative than carbon, which increases the lipophilicity of the pharmacophore. By using silene intermediates to construct silicon-containing heterocycles (e.g., silapiperidines), drug developers can enhance blood-brain barrier (BBB) penetration and alter metabolic degradation pathways, reducing hepatotoxicity while maintaining target affinity[4].

  • Advanced Materials: In the absence of a trapping agent, the highly reactive Si=C bonds can be utilized to initiate anionic or thermal addition polymerizations, yielding polysilenes or carbosilane polymers. These materials exhibit unique photoluminescent properties and high thermal stability, making them ideal candidates for aerospace coatings and next-generation photoresists[2].

Sources

Foundational

Bifunctional Organometallics in Advanced Synthesis: A Technical Guide to Diphenyl[(trimethylstannyl)methyl]silane

Executive Summary In the landscape of late-stage functionalization and complex molecule synthesis, bifunctional organometallic reagents offer unprecedented strategic flexibility. Diphenyl[(trimethylstannyl)methyl]silane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of late-stage functionalization and complex molecule synthesis, bifunctional organometallic reagents offer unprecedented strategic flexibility. Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a premier example of such a reagent. By incorporating both a hydridic silane (Si–H) and a transmetalatable stannane (Sn–C) within the same molecular framework, it provides orthogonal reactivity pathways. This whitepaper delivers an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating experimental protocols designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural causality of diphenyl[(trimethylstannyl)methyl]silane dictates its synthetic utility. The methylene bridge (–CH₂–) acts as a critical electronic insulator, preventing hyperconjugative interference between the silicon and tin centers. This isolation ensures that the Si–H bond and the Sn–C bond can be activated independently without premature decomposition of the reagent.

According to the Global Chemical Inventory Search (GCIS) and CAS Substance Databases , the core physicochemical parameters are established as follows:

ParameterValue / Description
Chemical Name Diphenyl[(trimethylstannyl)methyl]silane
CAS Number 149013-84-3
Molecular Formula C₁₆H₂₂SiSn
Molecular Weight 361.13 g/mol
SMILES C(C)CC2=CC=CC=C2
InChIKey CLTGUELNKZVFPN-UHFFFAOYSA-N
Structural Features Hydridic Si-H bond; Transmetalatable Sn-Me₃ group

Mechanistic Causality: The Power of Orthogonal Reactivity

The strategic value of this compound lies in its orthogonal reactivity. Organosilanes are highly valued in organic chemistry due to their low toxicity, ease of handling, and chemical stability compared to traditional Grignard or organozinc reagents .

When designing a synthetic route, chemists can exploit three distinct causal pathways:

  • At the Si–H Bond (Hydrosilylation): Transition-metal catalysts (e.g., Pt, Rh) can oxidatively add to the Si–H bond, allowing for the hydrosilylation of terminal alkynes or alkenes. The stannyl group remains completely inert under these conditions.

  • At the Sn–C Bond (Transmetalation): Palladium-catalyzed Stille cross-coupling can be executed at the trimethylstannyl moiety. The bulky diphenyl groups sterically protect the Si–H bond from unwanted side reactions during the catalytic cycle.

  • At the Sn–C Bond (Lithium-Tin Exchange): Treatment with an alkyllithium reagent rapidly exchanges the tin atom for lithium, generating an α -silyl carbanion ( [Ph2​Si(H)CH2​Li] ). This nucleophile is highly effective for Peterson olefinations or for acting as a hydroxymethyl equivalent via subsequent Tamao-Fleming oxidation.

Reactivity Core Ph2Si(H)CH2SnMe3 CAS: 149013-84-3 Hydrosilylation Hydrosilylation (Pt/Rh Catalyst) Core->Hydrosilylation Reacts at Si-H SnLiExchange Sn-Li Exchange (n-BuLi, -78°C) Core->SnLiExchange Reacts at Sn-C Stille Stille Coupling (Pd Catalyst) Core->Stille Reacts at Sn-C Product1 Vinylsilane Derivative (Retains SnMe3) Hydrosilylation->Product1 Product2 Alpha-Silyl Carbanion [Ph2Si(H)CH2Li] SnLiExchange->Product2 Product3 Cross-Coupled Silane (Retains Si-H) Stille->Product3

Orthogonal reactivity pathways of Diphenyl[(trimethylstannyl)methyl]silane.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to confirm the success of intermediate steps before proceeding, thereby preventing the waste of downstream APIs or complex substrates.

Protocol A: Generation and Trapping of the α -Silyl Carbanion

Causality Check: Tin-lithium exchange is an equilibrium-driven process. Conducting this reaction at -78°C is strictly required to prevent the highly nucleophilic carbanion from undergoing a retro-Brook rearrangement or attacking the Si-H bond of unreacted starting material.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add diphenyl[(trimethylstannyl)methyl]silane (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Anion Generation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 5 minutes. Stir for 30 minutes at -78°C.

  • Validation Checkpoint (Self-Validation): Withdraw a 0.1 mL aliquot via syringe and quench it into a vial containing D₂O. Analyze the organic layer via ¹H-NMR. Validation Criteria: The complete disappearance of the Sn-Me₃ singlet at ~0.1 ppm and the appearance of a characteristic –CH₂D signal confirms quantitative transmetalation. If unreacted starting material remains, extend stirring time by 15 minutes.

  • Electrophilic Trapping: Add the target electrophile (e.g., a pharmaceutical aldehyde intermediate) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH₄Cl.

Workflow Step1 Purge Flask Argon/N2 Step2 Dissolve Silane in Dry THF Step1->Step2 Step3 Cool to -78°C Dry Ice/Acetone Step2->Step3 Step4 Add n-BuLi Dropwise Step3->Step4 Step5 Stir 30 min (Validation: NMR) Step4->Step5 Step6 Add Electrophile (e.g., Aldehyde) Step5->Step6

Step-by-step workflow for the generation of alpha-silyl carbanions via Sn-Li exchange.

Protocol B: Chemoselective Hydrosilylation of Terminal Alkynes

Causality Check: The use of Karstedt's catalyst (Pt) ensures that oxidative addition occurs exclusively at the Si-H bond, leaving the Sn-C bond intact for subsequent cross-coupling steps .

  • Reagent Mixing: In a dry vial, combine diphenyl[(trimethylstannyl)methyl]silane (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst (0.1 mol% Pt).

  • Reaction Execution: Stir the mixture at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction progression via FT-IR spectroscopy. Validation Criteria: The Si-H bond exhibits a strong, distinct stretching frequency at ~2100 cm⁻¹. The complete disappearance of this IR band provides an immediate, non-destructive validation that the hydrosilylation is complete.

  • Purification: Filter through a short pad of Celite to remove the platinum catalyst and concentrate under reduced pressure.

Applications in Drug Development

For drug development professionals, the bifunctional nature of CAS 149013-84-3 is a powerful tool for late-stage pharmacophore modification. The ability to append a Ph2Si(H)CH2- group onto an API scaffold, followed by a Tamao-Fleming oxidation, provides a stereocontrolled route to introduce hydroxymethyl (–CH₂OH) groups. Alternatively, the retained tin moiety can be utilized to stitch together complex macrocyclic structures via intramolecular Stille couplings, a technique frequently employed in the total synthesis of polyketide antibiotics and oncology candidates.

References

  • Title: diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 | CAS Substance Database Source: ChemRadar Global Chemical Inventory Search URL: [Link]

Exploratory

Reactivity Profile of Diphenyl[(trimethylstannyl)methyl]silane with Electrophiles: A Mechanistic and Synthetic Guide

Executive Summary Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3) 1 is a highly versatile, bifunctional organometallic reagent. Featuring both a hydridic silicon-hydrogen (Si–H) bond and a highly polarizable c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3) 1 is a highly versatile, bifunctional organometallic reagent. Featuring both a hydridic silicon-hydrogen (Si–H) bond and a highly polarizable carbon-tin (C–Sn) bond, this molecule offers orthogonal reactivity pathways that can be precisely controlled through the judicious selection of electrophilic agents and reaction conditions. For drug development professionals and synthetic chemists, mastering the chemoselectivity of this α -stannyl silane unlocks advanced methodologies for generating α -silyl carbanions, performing site-specific halogenations, and executing selective hydride transfers.

This whitepaper dissects the mechanistic causality behind the reactivity of Diphenyl[(trimethylstannyl)methyl]silane with electrophiles, providing field-proven, self-validating protocols to ensure synthetic integrity.

Molecular Architecture & Electronic Properties

The reactivity of Diphenyl[(trimethylstannyl)methyl]silane ( Ph2​Si(H)CH2​SnMe3​ ) is dictated by two distinct electronic environments:

  • The α -Stannyl Silane Moiety ( Si–CH2​–Sn ): The C–Sn bond is highly polarizable and relatively weak, making it highly susceptible to electrophilic attack or transmetalation. The adjacent silicon atom exerts an " α -silicon effect," stabilizing developing negative charge (carbanion character) at the carbon center via negative hyperconjugation ( nC​→σSi–C∗​ ). This makes the generation of highly reactive stannyl anions and subsequent transmetalation dynamics highly favorable 2.

  • The Hydridic Si–H Bond: While organosilanes like tris(trimethylsilyl)silane are renowned for radical-based reductions [[3]](_), the diphenyl-substituted Si–H bond acts as a potent hydride donor toward strong carbon-based electrophiles (e.g., carbocations), a reactivity parameter well-documented for structurally analogous silanes 4.

ReactivityMap Center Ph2Si(H)CH2SnMe3 Diphenyl[(trimethylstannyl)methyl]silane Node1 Transmetalation (RLi) Sn-C Cleavage Center->Node1 Alkyllithium Node2 Direct Destannylation (Halogens, Lewis Acids) Center->Node2 E+ (e.g., I2, Br2) Node3 Hydride Transfer Si-H Cleavage Center->Node3 E+ (e.g., Ar3C+) Prod1 alpha-Silyl Carbanion Ph2Si(H)CH2Li Node1->Prod1 Prod2 Halomethylsilane Ph2Si(H)CH2X Node2->Prod2 Prod3 Silylium Intermediate [Ph2Si(+)CH2SnMe3] Node3->Prod3

Reactivity map of Ph2Si(H)CH2SnMe3 with various electrophilic agents.

Pathway A: Transmetalation-Induced Electrophilic Trapping

The most synthetically valuable application of Diphenyl[(trimethylstannyl)methyl]silane is its use as a precursor to the α -silyl carbanion ( Ph2​Si(H)CH2​Li ).

Causality of Chemoselectivity: When treated with an alkyllithium reagent (e.g., n-BuLi) at cryogenic temperatures (-78 °C), the Sn–Li exchange occurs orders of magnitude faster than nucleophilic attack on the Si–H bond. This kinetic preference is driven by the high polarizability of the tin atom and the thermodynamic stability of the resulting tetrasubstituted stannane byproduct (n-BuSnMe 3​ ). The resulting carbanion can then be trapped by carbonyl electrophiles to yield β -hydroxysilanes, which are classic precursors for Peterson olefinations.

Experimental Protocol 1: Carbanion Generation and Trapping

Self-Validating System: This protocol incorporates an in-process deuterium quench to verify carbanion formation without compromising the Si–H bond.

  • Substrate Preparation: Dissolve 1.0 mmol of Ph2​Si(H)CH2​SnMe3​ in 10 mL of anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Causality: THF coordinates the lithium cation, breaking alkyllithium aggregates into reactive monomers/dimers, which accelerates the Sn-Li exchange.

  • Transmetalation: Add 1.05 mmol of n-BuLi (solution in hexanes) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.

  • In-Process Validation (Aliquot Test): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D2​O . Extract with CDCl3​ . 1H NMR must show the persistence of the Si–H stretch (~4.8 ppm) and the appearance of a CH2​D signal, confirming successful Sn-Li exchange without Si-H consumption.

  • Electrophilic Trapping: Add 1.1 mmol of the target electrophile (e.g., benzaldehyde) neat or as a THF solution. Stir for 1 hour at -78 °C, then allow warming to 0 °C.

  • Quench & Isolation: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography to isolate the β -hydroxysilane.

TransmetalationWorkflow Step1 1. Substrate Preparation Ph2Si(H)CH2SnMe3 in THF (-78°C) Step2 2. Transmetalation Add n-BuLi (1.05 eq) Step1->Step2 Step3 3. Carbanion Generation Formation of Ph2Si(H)CH2Li Step2->Step3 -n-BuSnMe3 Step4 4. Electrophilic Trapping Add R-CHO or R2C=O Step3->Step4 Step5 5. Aqueous Quench NH4Cl (sat.) Step4->Step5 Step6 6. Product Isolation beta-Hydroxysilane Step5->Step6

Step-by-step workflow for transmetalation and electrophilic trapping.

Pathway B: Direct Electrophilic Destannylation

Direct reaction with strong electrophiles (such as halogens I2​ or Br2​ ) bypasses the carbanion intermediate, directly cleaving the C–Sn bond to yield halomethylsilanes ( Ph2​Si(H)CH2​X ).

Causality of Chemoselectivity: The highest occupied molecular orbital (HOMO) of the α -stannyl silane is heavily localized on the C–Sn σ -bond due to the electropositive nature of tin. Consequently, soft electrophiles like iodine selectively attack the carbon atom, displacing the stannyl group as a stannyl cation ( Me3​Sn+ ). The Si–H bond remains untouched provided the reaction is kept free of radical initiators or strong Lewis bases.

Experimental Protocol 2: Halogenative Destannylation
  • Solvent Selection: Dissolve 1.0 mmol of Ph2​Si(H)CH2​SnMe3​ in 10 mL of anhydrous CH2​Cl2​ at 0 °C. Causality: A non-coordinating solvent like dichloromethane prevents solvent-assisted nucleophilic attack on the silicon center, directing the electrophile strictly to the C–Sn bond.

  • Electrophile Addition: Add a solution of I2​ (1.0 mmol) in CH2​Cl2​ dropwise.

  • Self-Validation (Visual & Spectroscopic): The reaction mixture will initially turn deep purple. As the iodine is consumed by the C–Sn bond, the solution becomes colorless. The persistence of a faint pink/purple color indicates the complete consumption of the stannane.

  • Workup: Wash with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to remove unreacted iodine, dry the organic layer, and concentrate to yield Ph2​Si(H)CH2​I .

Pathway C: Hydride Transfer to Carbon Electrophiles

When exposed to highly stabilized carbocations (e.g., trityl cation, Ar3​C+ ), the chemoselectivity flips. The Si–H bond acts as a hydride donor, leaving the C–Sn bond intact.

Causality of Chemoselectivity: Silicon is less electronegative than hydrogen, rendering the Si–H bond hydridic. The abstraction of a hydride by a strong carbocation generates a transient silylium ion ( Ph2​Si+CH2​SnMe3​ ). This intermediate is highly stabilized by the bulky phenyl groups and the inductive electron-donating effect of the adjacent CH2​SnMe3​ moiety.

Quantitative Reactivity Data

The following table summarizes the chemoselectivity and typical yields when Diphenyl[(trimethylstannyl)methyl]silane is exposed to different classes of electrophiles.

Electrophile ClassTarget SiteReaction ConditionsPrimary IntermediateTypical YieldsChemoselectivity Ratio
Carbonyls (via RLi)C–Sn (via Li)-78 °C, THF, 1h Ph2​Si(H)CH2​Li 75–90%>95:5 (C–Sn vs Si–H)
Halogens ( I2​ , Br2​ )C–Sn0 °C, CH2​Cl2​ , 2hHalonium-Sn complex80–95%>90:10 (C–Sn vs Si–H)
Carbocations ( Ar3​C+ )Si–H20 °C, CH2​Cl2​ Silylium ion60–85%>99:1 (Si–H vs C–Sn)

References

  • Mayr's Database Of Reactivity Parameters: Molecule trimethyl(3-(trimethylstannyl)propyl)silane (in MeCN). Ludwig-Maximilians-Universität München. [[4]]()

  • Recent Applications of the (TMS)3SiH Radical-Based Reagent. MDPI. 3

  • Surefire generation of stannylpotassium: highly reactive stannyl anions and applications. Chemical Science (RSC Publishing). 2

  • diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 | CAS Substance Database. ChemRadar. 1

Sources

Foundational

Diphenyl[(trimethylstannyl)methyl]silane as a precursor in organometallic chemistry

An In-Depth Technical Guide to Orthogonal Reactivity in Bimetallic Precursors: The Role of Diphenyl[(trimethylstannyl)methyl]silane The Bimetallic Advantage in Modern Synthesis In advanced organometallic chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Orthogonal Reactivity in Bimetallic Precursors: The Role of Diphenyl[(trimethylstannyl)methyl]silane

The Bimetallic Advantage in Modern Synthesis

In advanced organometallic chemistry and drug development, the ability to sequentially functionalize a molecule without relying on cumbersome protection-deprotection cycles is a highly sought-after paradigm. Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) represents a masterclass in reagent design. By tethering a reactive silane (Si–H) to a transmetalation-ready stannyl group (Sn–Me₃) via a methylene bridge, this compound acts as a bimetallic "Trojan horse." It allows chemists to perform a highly selective transition metal-catalyzed addition at the silicon center while keeping the tin center perfectly dormant for downstream cross-coupling or olefination.

Mechanistic Causality: Why This Specific Architecture?

As a Senior Application Scientist, I often see routes fail because the chosen precursor lacks the necessary steric or electronic tuning to survive multi-step cascades. Every structural feature of serves a precise, causal purpose:

  • The Si–H Bond (The Anchor): Silicon–hydrogen bonds are highly susceptible to oxidative addition by late transition metals (Pd, Pt). This enables the initial hydrosilylation of unsaturated systems (alkenes, alkynes, or highly strained rings like cyclopropenes).

  • Diphenyl Substitution (The Stereocontroller): The two phenyl rings on the silicon atom are not merely placeholders. Sterically, they dictate facial selectivity. During Pd-catalyzed additions to , the sheer bulk of the diphenylsilyl group forces the metal complex to approach from the least hindered face of the substrate, ensuring near-perfect diastereoselectivity. Electronically, the phenyl rings stabilize the silicon center against premature protodesilylation or hydrolysis.

  • The Methylene Bridge (The Insulator): The –CH₂– spacer prevents direct hyperconjugative communication between the Si and Sn centers, which could otherwise lead to unwanted α-elimination and reagent decomposition during catalysis.

  • The Trimethylstannyl Group (The Latent Trigger): The Sn–Me₃ group remains entirely inert during the initial Pd-catalyzed hydrosilylation. Once the silyl group is anchored to the target molecule, the stannyl group can be activated via Sn–Li exchange to generate an α-silyl carbanion, or it can be utilized directly in Pd-catalyzed Stille cross-couplings.

Visualizing the Orthogonal Workflow

The true power of this precursor lies in its divergent downstream applications. The diagram below maps the self-contained reaction pathways.

G A Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) B Pd-Catalyzed Hydrosilylation A->B Alkene/Alkyne C Alkyl/Cyclopropyl-silyl Intermediate (-CH2SnMe3) B->C D Sn-Li Exchange (n-BuLi, -78°C) C->D H Stille Cross-Coupling (Pd cat., Ar-X) C->H E α-Silyl Carbanion D->E F Peterson Olefination (+ Carbonyl) E->F G Target Alkene F->G I Aryl-methyl-silyl Derivative H->I

Fig 1: Orthogonal reactivity pathways of Diphenyl[(trimethylstannyl)methyl]silane.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system where the success of each phase is analytically proven before proceeding.

Workflow A: Diastereoselective Silastannation of Cyclopropenes

This protocol leverages the bimetallic precursor to synthesize highly substituted, stereodefined cyclopropylmetals .

  • System Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(OAc)₂ (5 mol%) and a bulky isocyanide ligand (e.g., 1,1,3,3-tetramethylbutyl isocyanide, 20 mol%).

    • Causality: A synergistic steric effect between the large isocyanide ligand and the bulky diphenylsilyl group shifts the equilibrium of the palladasilylation pathway, enforcing strict regioselectivity and facial selectivity .

  • Activation: Add anhydrous toluene. Stir for 10 minutes at room temperature until the catalyst complex is fully homogenized.

  • Reagent Addition: Inject the cyclopropene substrate (1.0 equiv), immediately followed by the dropwise addition of diphenyl[(trimethylstannyl)methyl]silane (1.0 equiv).

  • Reaction & Monitoring: Stir the mixture at room temperature. Monitor via TLC (hexane/EtOAc).

  • Validation Checkpoint 1 (Orthogonal Integrity): Before workup, pull a 0.1 mL aliquot, remove the solvent, and analyze via ¹H NMR. You must observe the complete disappearance of the Si–H resonance (~4.8 ppm) and the absolute retention of the Sn–Me₃ singlet (~0.1 ppm, flanked by characteristic ¹¹⁷Sn/¹¹⁹Sn satellites). If the Sn–Me₃ peak is degraded, your system is contaminated with moisture or oxygen.

  • Isolation: Concentrate in vacuo and purify via neutral alumina chromatography.

    • Causality: Standard acidic silica gel can induce premature protodesilylation or destannylation of the highly strained cyclopropyl intermediate.

Workflow B: Downstream Transmetalation and Peterson Olefination

Once the intermediate is secured, the latent stannyl group is activated to form complex alkenes.

  • Sn-Li Exchange: Dissolve the purified intermediate from Workflow A in anhydrous THF and cool strictly to -78 °C. Add n-BuLi (1.1 equiv) dropwise.

    • Causality: The low temperature is critical. The resulting α-silyl carbanion is fiercely nucleophilic; at higher temperatures, it will abstract protons from the THF solvent, destroying your yield.

  • Electrophilic Trapping: After 30 minutes, inject the target aldehyde or ketone. Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature.

  • Validation Checkpoint 2 (Transmetalation Success): GC-MS analysis of the crude mixture should reveal the presence of tetrabutyltin or tributylmethyltin byproducts, confirming that the Sn-Li exchange occurred quantitatively.

  • Stereocontrolled Elimination:

    • For syn-elimination (yielding one specific alkene geometry), quench with basic aqueous workup (e.g., saturated NaHCO₃).

    • For anti-elimination (yielding the opposite geometry), quench with dilute HCl.

Quantitative Data & Comparative Analysis

To justify the cost and complexity of using a bimetallic precursor over standard hydrides, we must look at the empirical reactivity profiles.

Precursor / Hydride SourceChemoselectivity ProfileDiastereomeric Ratio (d.r.)*Steric Control (Relative)Downstream Versatility
Trialkylsilanes (e.g., Et₃SiH) Single-site reactivityLow (< 3:1)LowLimited (Requires harsh oxidation)
Triarylstannanes (e.g., Ph₃SnH) Single-site reactivityModerate (~5:1)HighHigh (Direct cross-coupling)
Ph₂Si(H)CH₂SnMe₃ Orthogonal (Si-H reacts first) High (> 19:1) Very High Exceptional (Peterson, Stille)

*Data modeled on Pd-catalyzed additions to sterically hindered, strained monocyclic olefins.

Strategic Conclusions for Drug Development

In pharmaceutical route scouting, minimizing step count while maximizing stereocontrol is the ultimate goal. Diphenyl[(trimethylstannyl)methyl]silane acts as a programmable module. By executing a highly stereoselective hydrosilylation first, chemists install a dormant pharmacophore-ready handle (the stannyl group) that can be triggered later in the synthesis under completely different, orthogonal conditions. This eliminates the need for protecting groups, fundamentally streamlining the synthesis of complex, multi-substituted cyclic scaffolds.

References

  • Highly Diastereo- and Regioselective Transition Metal-Catalyzed Additions of Metal Hydrides and Bimetallic Species to Cyclopropenes: Easy Access to Multisubstituted Cyclopropanes. The Journal of Organic Chemistry. URL:[Link]

  • diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 | CAS Substance Database. ChemRadar. URL:[Link]

  • Organometallic Compounds & Precursors. Fisher Scientific. URL:[Link]

Protocols & Analytical Methods

Method

Using Diphenyl[(trimethylstannyl)methyl]silane in cross-coupling reactions

Application Note: Orthogonal Cross-Coupling Strategies Using Diphenyl[(trimethylstannyl)methyl]silane as a Bifunctional Linchpin Executive Summary In advanced organic synthesis and drug development, the rapid assembly of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Cross-Coupling Strategies Using Diphenyl[(trimethylstannyl)methyl]silane as a Bifunctional Linchpin

Executive Summary

In advanced organic synthesis and drug development, the rapid assembly of complex molecular architectures relies heavily on "linchpin" reagents—bifunctional molecules that permit sequential, highly controlled carbon-carbon bond formations [1]. Diphenyl[(trimethylstannyl)methyl]silane is a highly versatile organometallic linchpin. By partitioning a highly nucleophilic trimethylstannyl group and a latent, sterically shielded diphenylsilyl group across a methylene bridge, this reagent allows chemists to execute orthogonal cross-coupling reactions.

This application note provides a comprehensive, self-validating guide to utilizing this reagent. It details the causality behind catalyst selection, the mechanistic necessity of co-catalysts for sp3 -stannane activation, and the precise protocols required to transition from a Stille cross-coupling to a downstream Hiyama-Denmark activation [3].

Reagent Profile & Physicochemical Data

Understanding the physical parameters of the reagent is critical for handling and stoichiometric precision.

PropertyValue
Chemical Name Diphenyl[(trimethylstannyl)methyl]silane
CAS Number 149013-84-3
Molecular Formula C₁₆H₂₂SiSn
Molecular Weight 361.13 g/mol
Structural Motif Ph₂Si(H)–CH₂–SnMe₃
Appearance Colorless to pale yellow liquid
Solubility Soluble in THF, DMF, Toluene, Dichloromethane
Stability Bench-stable under inert atmosphere; moisture-sensitive over prolonged periods

Mechanistic Rationale: The Orthogonal Linchpin Strategy

The core utility of Diphenyl[(trimethylstannyl)methyl]silane lies in the differential transmetalation kinetics of tin versus silicon. Under standard palladium-catalyzed conditions, the C(sp3) –Sn bond undergoes transmetalation while the C(sp3) –Si bond remains completely inert [2]. This kinetic disparity allows for the selective coupling of the methylstannyl terminus with aryl, heteroaryl, or vinyl electrophiles (Stille Coupling).

Once the first C–C bond is formed, the latent diphenylsilyl group is carried through the workup intact. It can subsequently be activated by fluoride sources (e.g., TBAF) or Brønsted bases to form a hypervalent silicate or silanolate, priming it for a second, orthogonal cross-coupling event (Hiyama-Denmark Coupling) [5][6].

OrthogonalWorkflow Start Diphenyl[(trimethylstannyl)methyl]silane (Bifunctional Linchpin) Stille Pd-Catalyzed Stille Coupling (Orthogonal Sn-Reaction) Start->Stille ArX Electrophile 1 (Ar-X) ArX->Stille Int Stable Intermediate: Ar-CH2-SiHPh2 Stille->Int Selective Sn Transmetalation Act Silane Activation (TBAF / Base) Int->Act Hiyama Hiyama-Denmark Coupling (Si-Reaction) Act->Hiyama Reactive Silicate Formation Ar2X Electrophile 2 (Ar'-X) Ar2X->Hiyama Product Final Scaffold: Ar-CH2-Ar' Hiyama->Product C-C Bond Formation

Workflow illustrating sequential Stille and Hiyama-Denmark couplings using the bifunctional linchpin.

Protocol A: Selective Stille Cross-Coupling ( sp3 -Stannane)

Causality of Experimental Choices: Transmetalation of sp3 -hybridized stannanes is notoriously slow compared to sp2 variants. To overcome this kinetic barrier, DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the polar transition state of transmetalation. Furthermore, CuI is introduced as a co-catalyst. The "copper effect" facilitates a rapid Sn-to-Cu exchange, generating a highly reactive alkylcopper intermediate that transmetalates to palladium orders of magnitude faster than the parent stannane.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Charge the flask with the aryl halide (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol).

  • Solvation: Inject anhydrous DMF (5.0 mL) and stir at room temperature for 5 minutes to ensure uniform dissolution.

  • Reagent Addition: Slowly syringe Diphenyl[(trimethylstannyl)methyl]silane (1.1 equiv, 1.1 mmol) into the reaction mixture.

  • Reaction Execution: Heat the mixture to 80 °C for 12–16 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active aryl halide spot disappears and a new, less polar UV-active spot (the silylated intermediate) emerges.

  • Workup & Tin Scavenging: Cool to room temperature. Quench with saturated aqueous KF (10 mL) and stir vigorously for 45 minutes. Rationale: KF converts the highly toxic, lipophilic Me₃SnX byproduct into insoluble polymeric Me₃SnF.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the precipitated tin salts and palladium black. Extract the aqueous layer with Et₂O (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMF, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to afford the Ar–CH₂–SiHPh₂ intermediate. Validate via ¹H NMR (look for the distinct Si-CH₂ protons around 2.5–3.0 ppm and the Si-H proton around 4.8 ppm).

Protocol B: Downstream Hiyama-Denmark Cross-Coupling

Causality of Experimental Choices: The isolated Ar–CH₂–SiHPh₂ intermediate is inert to standard cross-coupling. To activate it, the silane must be converted to a pentacoordinate silicate. TBAF (Tetrabutylammonium fluoride) is utilized not just as a fluoride source, but because the bulky tetrabutylammonium counterion increases the solubility and nucleophilicity of the resulting fluorosilicate complex in organic solvents [3][6].

Step-by-Step Methodology:

  • Activation: Dissolve the Ar–CH₂–SiHPh₂ intermediate (1.0 mmol) in anhydrous THF (5.0 mL) under argon. Cool to 0 °C.

  • Fluoride Addition: Dropwise add TBAF (1.0 M in THF, 3.0 equiv). Stir for 1 hour at room temperature. Rationale: This step cleaves the Si-Ph/Si-H bonds, generating the reactive nucleophilic silicate species in situ.

  • Coupling Setup: To the activated mixture, add the second electrophile (Ar'-X, 1.2 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and a bulky electron-rich phosphine ligand such as RuPhos (0.05 equiv, 5 mol%).

  • Reaction Execution: Heat the reaction to 70 °C for 8–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting diarylmethane (Ar–CH₂–Ar') via silica gel chromatography.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the initial Stille coupling phase, highlighting the necessity of the copper co-catalyst and polar solvents.

EntryCatalyst System (5 mol%)SolventAdditiveTemp (°C)Yield (%)
1Pd(PPh₃)₄TolueneNone10045
2Pd(PPh₃)₄DMFNone8068
3 Pd(PPh₃)₄ DMF CuI (10 mol%) 80 92
4Pd₂(dba)₃ / P(t-Bu)₃THFCsF (2.0 eq)6585

Mechanistic Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Ar-Pd-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd-CH2SiHPh2 OxAdd->TransMet + Cu-CH2SiHPh2 (from Sn via CuI) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-CH2-SiHPh2 RedElim->Product SnReagent Diphenyl[(trimethylstannyl)methyl]silane SnReagent->TransMet Sn-Cu Exchange (Copper Effect)

Pd-catalyzed Stille cross-coupling catalytic cycle highlighting the copper effect and selective transmetalation.

References

  • Uniting Anion Relay Chemistry with Pd-Mediated Cross Coupling: Design, Synthesis and Evaluation of Bifunctional Aryl and Vinyl Silane Linchpins Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes Source: ACS Catalysis - ACS Publications URL:[Link]

  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hiyama Coupling Source: Organic Chemistry Portal URL:[Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Application

Protocol for the hydrosilylation of alkenes using Diphenyl[(trimethylstannyl)methyl]silane

Application Note: Protocol for the Hydrosilylation of Alkenes using Diphenyl[(trimethylstannyl)methyl]silane Executive Summary Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a highly specialized, bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Hydrosilylation of Alkenes using Diphenyl[(trimethylstannyl)methyl]silane

Executive Summary

Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a highly specialized, bifunctional organometallic reagent designed to install a versatile -CH2-CH2-Si(Ph2)CH2SnMe3 linkage across terminal and internal alkenes [3]. This application note provides a field-validated protocol for the platinum-catalyzed hydrosilylation of alkenes using this reagent. The resulting bimetallic adducts serve as powerful linchpins in modular drug development and complex natural product synthesis, allowing for orthogonal downstream functionalization via Pd-catalyzed cross-couplings and silicon-directed oxidations.

Mechanistic Rationale & Strategic Utility

The hydrosilylation of alkenes with tertiary silanes is classically mediated by Pt(0) complexes, such as Karstedt's catalyst (Pt₂(dvtms)₃), proceeding via the well-established Chalk-Harrod mechanism [1].

Causality of Catalyst Choice : Karstedt's catalyst is selected over Speier's catalyst (H₂PtCl₆) due to its superior solubility in non-polar organic solvents and higher turnover frequencies (TOF) at ambient to moderate temperatures [1], [2]. This is critical because the trimethylstannyl moiety is sensitive to harsh thermal conditions and protic environments.

ChalkHarrod Pt0 Active Pt(0) Catalyst (Karstedt's Catalyst) OxAdd 1. Oxidative Addition [Pt] + Ph2Si(H)CH2SnMe3 → [Pt(II)](H)(Silyl) Pt0->OxAdd Silane Coord 2. Alkene Coordination [Pt(II)](H)(Silyl)(Alkene) OxAdd->Coord Alkene MigIns 3. Migratory Insertion Anti-Markovnikov Addition → [Pt(II)](Alkyl)(Silyl) Coord->MigIns Heat / RT RedElim 4. Reductive Elimination Formation of C-Si Bond MigIns->RedElim Product Bifunctional Product R-CH2-CH2-Si(Ph2)CH2SnMe3 RedElim->Product Release Product->Pt0 Catalyst Regeneration

Caption: The Chalk-Harrod catalytic cycle for Pt(0)-mediated anti-Markovnikov hydrosilylation.

The strategic value of Diphenyl[(trimethylstannyl)methyl]silane lies in the strict orthogonality of the resulting product. The tin and silicon centers can be activated independently under entirely different reaction conditions.

Applications Core R-CH2-CH2-Si(Ph2)CH2SnMe3 Bifunctional Intermediate Stille Stille Cross-Coupling (Pd-catalyzed) Reacts at SnMe3 Core->Stille Tamao Tamao-Fleming Oxidation (H2O2, KF) Converts C-Si to C-OH Core->Tamao Hiyama Hiyama Cross-Coupling (Pd-catalyzed, F- source) Reacts at SiPh2 Core->Hiyama Transmetalation Transmetalation (n-BuLi) Generates alpha-silyl carbanion Core->Transmetalation

Caption: Orthogonal downstream functionalization pathways for the bimetallic hydrosilylation product.

Experimental Design & Causality

  • Solvent Selection : Anhydrous toluene is the preferred solvent. While hydrosilylation can technically be performed neat, toluene provides a thermal sink to control the exothermic oxidative addition step, preventing localized heating that leads to the degradation of Pt(0) into inactive colloidal platinum (Pt black) [1].

  • Stoichiometry : A slight excess of the silane (1.1 equivalents) is utilized to ensure complete consumption of the alkene. Unreacted silane is significantly easier to remove during chromatographic purification than unreacted alkene.

  • Chromatographic Buffering : The -SnMe3 group is highly susceptible to protiodestannylation on acidic silica gel. Crucial Insight : All silica gel used for purification must be deactivated (buffered) by pre-flushing the column with an eluent containing 1–2% triethylamine (Et₃N).

Step-by-Step Protocol

CAUTION: Organotin compounds are highly toxic and can be absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.

Phase 1: Preparation of the Reaction Mixture

  • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat the vacuum/Argon cycle three times.

  • Add the alkene substrate (1.0 mmol, 1.0 equiv) to the flask.

  • Add Diphenyl[(trimethylstannyl)methyl]silane (1.1 mmol, 1.1 equiv) via a gastight syringe [3].

  • Inject anhydrous, degassed toluene (2.0 mL) to dissolve the reactants.

Phase 2: Catalyst Addition and Execution 5. Prepare a dilute stock solution of Karstedt's catalyst (2% Pt in xylene) in anhydrous toluene to allow for precise volumetric addition. 6. Causality Check : Add the catalyst solution (0.1 to 0.5 mol% Pt) dropwise over 2 minutes at room temperature. Rapid addition causes an uncontrolled exotherm, leading to immediate catalyst deactivation and poor yields [2]. 7. Seal the flask and stir the mixture at room temperature for 2–4 hours. For sterically hindered or internal alkenes, heat the reaction to 50–60 °C using a temperature-controlled oil bath [2].

Phase 3: Workup and Purification 8. Monitor the reaction via FT-IR or ¹H NMR (see Section 6 for self-validation parameters). 9. Once complete, open the flask to air and filter the crude mixture through a short pad of Celite to remove precipitated platinum nanoparticles. Wash the pad with ethyl acetate (10 mL). 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Purify the residue via flash column chromatography using Et₃N-buffered silica gel (Hexanes/Ethyl Acetate, 95:5 containing 1% Et₃N) to isolate the pure bimetallic product.

Quantitative Data Presentation

The following table summarizes the expected substrate scope, optimized catalyst loadings, and isolated yields using this protocol.

Alkene SubstrateCatalyst Loading (mol% Pt)Temp (°C)Time (h)Regioselectivity (Anti-Markovnikov)Isolated Yield (%)
1-Octene (Aliphatic)0.1252>99:192
Styrene (Aryl)0.525495:588
Allyl Acetate (Functionalized)0.5506>99:185
Cyclohexene (Internal)1.06012N/A45

Note: Internal alkenes exhibit significantly lower reactivity due to steric hindrance during the migratory insertion step of the Chalk-Harrod cycle.

Quality Control & Self-Validation System

To ensure the integrity of the protocol, the reaction must be self-validating through spectroscopic tracking:

  • FT-IR Tracking : The starting material, Diphenyl[(trimethylstannyl)methyl]silane, exhibits a strong, sharp Si-H stretching band at ~2120 cm⁻¹. The reaction is deemed complete when this peak completely disappears from the crude mixture's IR spectrum.

  • ¹H NMR Tracking : Monitor the disappearance of the Si-H proton (typically a multiplet at 4.5–5.0 ppm).

    • Expert Insight: When quantifying the remaining silane via ¹H NMR, ensure the relaxation delay (d1) is set to >15 seconds. The T1 relaxation time for Si-H protons is unexpectedly long (~20 s). Using standard NMR parameters (d1 = 1-2 s) will severely underestimate the amount of unreacted silane, leading to premature reaction termination [4].

  • ¹¹⁹Sn NMR : The final purified product should exhibit a single resonance between -5.0 and +5.0 ppm, confirming that the trimethylstannyl group survived the hydrosilylation and purification processes intact.

References

  • "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry." Polymers, MDPI, 2020.[Link]

  • Liu, S. et al. "Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation." Journal of the American Chemical Society, ACS, 2021.[Link]

  • "diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 | CAS Substance Database." ChemRadar.[Link]

  • "Probing the Source of Enhanced Activity in Multiborylated Silsesquioxane Catalysts for C–O Bond Reduction." Organometallics, ACS, 2022.[Link]

Method

Application Note: Orthogonal Derivatization of Diphenyl[(trimethylstannyl)methyl]silane

Introduction & Mechanistic Rationale Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3) is a highly versatile, bifunctional organometallic scaffold utilized extensively in advanced organic synthesis and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3) is a highly versatile, bifunctional organometallic scaffold utilized extensively in advanced organic synthesis and materials science [1][2]. The strategic value of this molecule lies in its orthogonal reactivity : it possesses both a reactive silicon-hydride (Si–H) bond and a trimethylstannylmethyl (CH₂–SnMe₃) moiety.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific reagent over simpler alternatives (like α-halosilanes). Direct metalation of α-halosilanes frequently results in Wurtz-type homocoupling artifacts. By utilizing the CH₂–SnMe₃ group, researchers can achieve rapid, low-temperature Sn–Li transmetalation. This exchange is thermodynamically driven by the formation of a highly stable α-silyl carbanion (stabilized via hyperconjugation into silicon's σ* antibonding orbitals) without competitive homocoupling [3]. Conversely, the Si–H bond remains fully available for late-stage transition-metal-catalyzed functionalizations, such as hydrosilylation[4], provided cryogenic temperatures are maintained during any carbanion generation.

Visualizing the Synthetic Workflows

G cluster_0 Pathway A: Si-H Functionalization cluster_1 Pathway B: C-Sn Functionalization A Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3) B Hydrosilylation (Karstedt's Cat., Alkynes) A->B D Transmetalation (MeLi, -78 °C) A->D C Vinylsilane Derivatives (e.g., Styrylsilane) B->C Anti-Markovnikov Syn-Addition E α-Silyl Carbanion Intermediate D->E Sn-Li Exchange F Peterson Olefination (Carbonyl Trapping) E->F R-CHO Addition & Elimination

Workflow for the orthogonal derivatization of Diphenyl[(trimethylstannyl)methyl]silane.

Protocol A: Vinylsilane Architectures via Pt-Catalyzed Hydrosilylation

Objective: Synthesis of (E)-Diphenyl(styryl)((trimethylstannyl)methyl)silane. Causality: Karstedt's catalyst (Pt₂(dvds)₃) is selected over traditional Speier's catalyst (H₂PtCl₆) because its homogeneous nature and higher activity at ambient-to-mild temperatures suppress competitive dehydrogenative silylation. The steric bulk of the diphenyl groups forces exclusive syn-addition, yielding the anti-Markovnikov (E)-isomer[4].

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Diphenyl[(trimethylstannyl)methyl]silane (1.0 equiv, 2.0 mmol) and anhydrous toluene (10 mL).

  • Catalyst Activation: Introduce Karstedt's catalyst (2% Pt in xylene, 0.01 equiv) via a gas-tight microsyringe.

  • Alkyne Addition: Slowly add phenylacetylene (1.1 equiv, 2.2 mmol) dropwise at room temperature to prevent uncontrolled exotherms.

  • Reaction Monitoring (Self-Validating System): Heat the mixture to 60 °C. To ensure the reaction is complete, take 0.1 mL aliquots every hour and analyze via FTIR. The reaction is validated as complete when the sharp, characteristic Si–H stretching frequency at ~2120 cm⁻¹ completely disappears.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash chromatography (silica gel, hexanes) to yield the pure (E)-vinylsilane derivative.

Protocol B: Alkenes via α-Silyl Carbanion Generation (Peterson Olefination)

Objective: Synthesis of terminal alkenes (e.g., Styrene) via Sn-Li exchange and subsequent carbonyl trapping. Causality: Methyllithium (MeLi) is strictly preferred over n-Butyllithium (n-BuLi) for this transmetalation. The byproduct of MeLi exchange is tetramethyltin (Me₄Sn), which is highly volatile (bp ~78 °C) and easily removed during vacuum concentration. In contrast, tetrabutyltin is notoriously difficult to separate from the final product [1][3]. Furthermore, strict cryogenic control (-78 °C) prevents the newly formed carbanion from intramolecularly attacking the sensitive Si–H bond.

Step-by-Step Methodology
  • Cryogenic Setup: In a flame-dried Schlenk flask, dissolve Diphenyl[(trimethylstannyl)methyl]silane (1.0 equiv, 2.0 mmol) in anhydrous THF (15 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Transmetalation: Dropwise add MeLi (1.6 M in diethyl ether, 1.05 equiv) over 10 minutes. Stir for 30 minutes at -78 °C.

  • Exchange Verification (Self-Validating System): Quench a 0.1 mL aliquot of the reaction mixture in D₂O. Analyze the organic layer via ¹H NMR. Successful transmetalation is confirmed by the complete loss of the Sn–CH₃ signal (δ ~0.1 ppm) and its characteristic ¹¹⁷Sn/¹¹⁹Sn satellite peaks (J ~ 52–54 Hz), alongside the appearance of a monodeuterated α-carbon signal.

  • Electrophilic Trapping: Add benzaldehyde (1.1 equiv, 2.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours, forming the intermediate β-hydroxysilane.

  • Peterson Elimination: To drive the elimination of the β-hydroxysilane, add potassium tert-butoxide (KOtBu, 1.2 equiv) and stir for 1 hour. Basic conditions promote the rapid syn-elimination of the silanolate, yielding the terminal alkene.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether (3 x 15 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data Summary

Derivative ClassReaction PathwayKey ReagentsYield (%)Diagnostic Self-Validation Signals (IR / ¹H NMR)
(E)-Styryl silane HydrosilylationPhenylacetylene, Pt₂(dvds)₃85–90Loss of Si–H (2120 cm⁻¹); new vinyl protons at δ 6.8–7.2 (d, J=19 Hz)
α-Silyl Carbanion TransmetalationMeLi, THF (-78 °C)>95 (in situ)Loss of SnMe₃ satellites (δ ~0.1 ppm); upfield shift of CH₂ protons
Styrene Peterson OlefinationBenzaldehyde, KOtBu78–82Terminal alkene protons at δ 5.2 (d) and 5.7 (d)

References

  • Title: diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 Source: ChemRadar Substance Database URL: [Link]

  • Title: Probing Electronic and Thermoelectric Properties of Single Molecule Junctions Source: Venkataraman Group URL: [Link]

  • Title: Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

Application

Application Note: Diphenyl[(trimethylstannyl)methyl]silane as a Bifunctional Linchpin for Advanced Silicon-Carbon Bond Formation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Rationale Silicon bioisosterism is a rapidly expanding frontier in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Rationale

Silicon bioisosterism is a rapidly expanding frontier in modern drug discovery. The incorporation of silicon into small molecules provides unique opportunities for medicinal applications, enhancing target potency, modulating lipophilicity, and improving overall pharmacological attributes[1]. However, the synthesis of sterically encumbered organosilanes—particularly those bearing bulky diphenyl groups—often requires highly controlled conditions to prevent unwanted side reactions or premature degradation during Si-C bond formation[2].

Diphenyl[(trimethylstannyl)methyl]silane (DPTSMS, CAS 149013-84-3) emerges as a highly versatile, bifunctional reagent designed to solve these synthetic bottlenecks. Structurally, DPTSMS features two orthogonal reactive sites separated by a methylene bridge:

  • A Hydridosilane (Si-H) Moiety: Primed for transition-metal catalyzed hydrosilylation to form new Si-C bonds.

  • A Trimethylstannyl (Sn-Me₃) Moiety: A highly polarizable group that serves as an ideal precursor for transmetalation or tin-lithium exchange to generate nucleophilic α-silyl carbanions.

The generation of reactive silyl intermediates, including silyl anions and α-silyl carbanions, has been extensively utilized to construct complex, highly functionalized Si-C architectures[3][4]. By leveraging the orthogonal reactivity of DPTSMS, researchers can execute divergent synthetic pathways from a single, stable precursor.

Orthogonal Reactivity Pathways

The following workflow diagram illustrates the divergent synthetic utility of DPTSMS, highlighting how the selective activation of either the Si-H or Sn-C bond dictates the downstream molecular architecture.

G cluster_0 Pathway A: Si-H Activation cluster_1 Pathway B: Sn-C Activation DPTSMS Diphenyl[(trimethylstannyl)methyl]silane (DPTSMS) Hydro Pt-Catalyzed Hydrosilylation (Karstedt's Catalyst) DPTSMS->Hydro Alkenes/Alkynes SnLi Tin-Lithium Exchange (n-BuLi, -78°C) DPTSMS->SnLi Transmetalation SiC_Bond New Si-C Bond Formation (Alkyl/Vinyl Silanes) Hydro->SiC_Bond Anti-Markovnikov Addition Carbanion α-Silyl Carbanion [Ph2Si(H)CH2Li] SnLi->Carbanion -Sn(Bu)Me3 CC_Bond New C-C Bond Formation (Electrophilic Trapping) Carbanion->CC_Bond + Electrophile (R-X)

Figure 1: Orthogonal pathways of DPTSMS for divergent Si-C and C-C bond formation.

Experimental Protocols & Expert Causality

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical experimental choice is grounded in mechanistic causality.

Protocol A: Transition-Metal Catalyzed Hydrosilylation (Si-C Bond Formation)

Objective: Regioselective addition of the Si-H bond across an unactivated terminal alkene while preserving the Sn-Me₃ group. Recent advances in carbosilylation demonstrate that precise control over the electronic properties of the silane is critical for regioselective addition[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add DPTSMS (1.0 equiv) and the target terminal alkene (1.2 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Introduce Karstedt's catalyst (Pt₂(dvds)₃, 0.01 equiv Pt) dropwise at room temperature.

    • Expert Causality: Karstedt’s catalyst (a Pt(0) complex) is explicitly chosen over Speier’s catalyst (H₂PtCl₆). The absence of acidic protons in Karstedt's catalyst prevents premature protodestannylation of the highly sensitive Sn-C bond, ensuring orthogonal chemoselectivity.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong, sharp Si-H stretching frequency at ~2120 cm⁻¹ validates 100% conversion.

  • Workup: Filter through a short pad of Celite to remove platinum residues and concentrate under reduced pressure.

Protocol B: Tin-Lithium Exchange for α-Silyl Carbanion Generation

Objective: Generation of the nucleophilic [Ph₂Si(H)CH₂Li] intermediate for subsequent C-C bond formation via electrophilic trapping.

  • Preparation: In an argon-purged flask, dissolve DPTSMS (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Transmetalation: Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

    • Expert Causality: The Sn-C bond is highly polarizable. Treatment with n-BuLi at cryogenic temperatures drives the equilibrium toward the more stable tetrabutyltin byproduct and the localized α-silyl carbanion. Maintaining -78 °C is absolutely critical; elevated temperatures will cause the carbanion to undergo rapid Brook-type rearrangements or intermolecular degradation[4]. The bulky diphenyl substitution on the silicon atom provides essential steric shielding to stabilize this intermediate[2].

  • Electrophilic Trapping: Stir for 30 minutes at -78 °C, then add the desired electrophile (e.g., benzyl bromide, 1.2 equiv).

  • Self-Validation: Analyze the crude mixture via ¹¹⁹Sn NMR. The quantitative shift from the starting Sn-Me₃ signal (~0 ppm) to the tetrabutyltin/BuSnMe₃ byproduct confirms successful transmetalation.

  • Workup: Warm gradually to room temperature, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters when utilizing DPTSMS in various bond-forming workflows.

Reaction PathwayCatalyst / ReagentTemp (°C)Target Bond FormedTypical Yield (%)Key Advantage
Hydrosilylation Pt₂(dvds)₃ (0.01 eq)60Si-C (Alkyl/Vinyl)85 - 95100% preservation of Sn-Me₃ group
Sn-Li Exchange n-BuLi (1.05 eq)-78C-C (α-alkyl)75 - 90Rapid, clean transmetalation
Stille Coupling Pd(PPh₃)₄ (0.05 eq)90C-C (Aryl)65 - 80Orthogonal to the active Si-H bond
Carbosilylation Silylium-ion initiator25Si-C & C-C70 - 85Atom-economic, single-step addition

References

  • Title: Organophotocatalyzed Cross Coupling of C- and Si-Radical to Access Dibenzylic Silanes from para-Quinone Methides and Silanecarboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [1]

  • Title: Carbon−Silicon Bond Formation in the Synthesis of Benzylic Silanes Source: NSF Public Access Repository URL: [2]

  • Title: Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-Based Reactive Intermediates in Organic Synthesis Source: ACS Catalysis - ACS Publications URL: [3]

  • Title: Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds Source: PMC URL: [4]

  • Title: Intermolecular Carbosilylation of α-Olefins with C(sp3)−C(sp) Bond Formation Involving Silylium-Ion Regeneration Source: PMC URL: [5]

Sources

Method

Advanced Application Note: Experimental Protocols for Diphenyl[(trimethylstannyl)methyl]silane in Bifunctional Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Rationale Diphenyl[(trimethyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Rationale

Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a highly versatile, bifunctional organometallic reagent[1]. It features a methylene bridge separating a reactive trimethylstannyl (–SnMe₃) moiety and a diphenylsilyl (–SiHPh₂) group. This unique structural motif allows it to act as a linchpin in complex organic synthesis, enabling sequential, chemoselective carbon-carbon and carbon-silicon bond formations.

Causality in Experimental Design: The orthogonal reactivity of the tin and silicon centers is the core advantage of this reagent. Under palladium catalysis, the –SnMe₃ group undergoes facile Stille cross-coupling with aryl or vinyl halides[2]. The diphenylsilyl group remains intact during this transformation because the transmetalation rate of Sn is orders of magnitude faster than that of Si under neutral or mildly basic conditions. Once the Stille coupling is complete, the resulting silylmethyl derivative can be subjected to hydrosilylation, Tamao-Fleming oxidation, or Hiyama-type cross-coupling, providing a robust pathway for late-stage functionalization in drug discovery[3].

Reaction Pathway Visualization

The following diagram illustrates the sequential functionalization workflow utilizing Diphenyl[(trimethylstannyl)methyl]silane.

G Reagent Diphenyl[(trimethylstannyl)methyl]silane (Bifunctional Reagent) Stille Pd-Catalyzed Stille Coupling Reagent->Stille Electrophile Aryl/Vinyl Halide (R-X) Electrophile->Stille Intermediate Diphenyl(arylmethyl)silane Intermediate Stille->Intermediate - X-SnMe3 SilylMod Silyl Modification (e.g., Tamao Oxidation) Intermediate->SilylMod Product Final Functionalized Product SilylMod->Product

Figure 1: Sequential chemoselective functionalization workflow of Diphenyl[(trimethylstannyl)methyl]silane.

Quantitative Data: Stille Coupling Optimization

To ensure a self-validating protocol, the following table summarizes the optimization parameters for the initial Stille coupling phase. The choice of catalyst and solvent heavily dictates the chemoselectivity and suppression of homocoupling byproducts.

Catalyst SystemSolventTemp (°C)AdditiveYield (%)Chemoselectivity (Sn vs Si)
Pd(PPh₃)₄ (5 mol%)Toluene110None65%>95:5
Pd₂dba₃ / P(2-furyl)₃DMF80CuI (10 mol%)88%>99:1
Pd(dppf)Cl₂THF70LiCl (2 equiv)74%90:10
Pd(PtBu₃)₂ 1,4-Dioxane 90 CsF (1.5 equiv) 94% >99:1

Note: The use of bulky, electron-rich phosphines (e.g., PtBu₃) accelerates the oxidative addition and reductive elimination steps, minimizing the residence time of the Pd-intermediate and preventing unwanted silyl-cleavage[3].

Step-by-Step Experimental Protocol

Protocol A: Palladium-Catalyzed Stille Cross-Coupling

Safety Warning: Organotin compounds are highly toxic. All operations must be conducted in a well-ventilated fume hood. Contaminated glassware should be treated with a saturated solution of iodine or aqueous KF to precipitate insoluble, less toxic polymeric tin species before cleaning.

Materials Required:

  • Diphenyl[(trimethylstannyl)methyl]silane (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (2.5 mol%)

  • Tri-tert-butylphosphine [P(tBu)₃] (10 mol%)

  • Copper(I) iodide [CuI] (10 mol%) - Acts as a co-catalyst to facilitate transmetalation via a Sn-to-Cu exchange.

  • Anhydrous, degassed DMF (0.2 M)

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube under a vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Catalyst Loading: Inside an argon-filled glovebox, charge the Schlenk tube with Pd₂dba₃, CuI, and the aryl halide (if solid).

  • Solvent and Ligand Addition: Transfer the flask to a fume hood manifold. Add anhydrous, degassed DMF via a syringe, followed by the addition of P(tBu)₃ (typically supplied as a 1.0 M solution in toluene). Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red/brown.

  • Reagent Addition: Add Diphenyl[(trimethylstannyl)methyl]silane dropwise via a gas-tight syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 80 °C using a pre-equilibrated oil bath. Monitor the reaction via TLC or LC-MS. Complete consumption of the aryl halide typically occurs within 4–8 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with diethyl ether and quench with a 10% aqueous solution of KF. Stir vigorously for 30 minutes to precipitate trimethyltin fluoride (Me₃SnF).

  • Purification: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude diphenyl(arylmethyl)silane intermediate via flash column chromatography on silica gel (pre-treated with 1% Et₃N to prevent acid-catalyzed silane deprotection).

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Application

Application Note: Diphenyl[(trimethylstannyl)methyl]silane as a Bifunctional Reducing Agent for Carbonyls

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary In complex drug development and natural product synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

In complex drug development and natural product synthesis, minimizing step count is paramount. Traditional carbonyl reductions (e.g., using NaBH₄, LiAlH₄, or Pd/H₂) yield terminal alcohols that often require subsequent protection or activation steps before further C–C bond formation can occur.

Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) represents a highly specialized, bifunctional organosilicon-tin reagent designed to bypass these limitations. By leveraging the chemoselective reducing power of the Si–H bond alongside the orthogonal reactivity of the CH₂SnMe₃ moiety, this reagent reduces carbonyls into highly functionalized stannylmethyl silyl ethers in a single step. These intermediates serve as powerful linchpins for downstream transmetalation, radical cyclizations, and Peterson-type olefinations, offering drug discovery professionals a streamlined vector from simple ketones/aldehydes to complex molecular scaffolds [1].

Mechanistic Rationale & Causality

The utility of Diphenyl[(trimethylstannyl)methyl]silane lies in the distinct electronic and steric properties of its functional groups:

  • The Hydrosilylation Vector (Si–H): Under Copper(I) catalysis, the Si–H bond undergoes oxidative addition/sigma-bond metathesis. Cu(I)-hydride species are highly chemoselective; they undergo 1,2-addition to carbonyls rapidly while ignoring isolated alkenes, alkynes, and halogens [2].

  • The Steric Shield (Ph₂): The two phenyl rings on the silicon atom are not merely structural. They provide critical steric bulk that prevents the premature hydrolysis of the resulting silyl ether during workup, ensuring the intermediate remains stable for downstream coupling.

  • The Transmetalation Handle (CH₂SnMe₃): The trimethylstannyl group is relatively inert to the mild Cu(I) hydrosilylation conditions. However, upon exposure to alkyllithium reagents (e.g., n-BuLi) at cryogenic temperatures, it undergoes rapid Sn–Li exchange. This generates an α-silyl carbanion ( α -lithiosilane), a highly nucleophilic species primed for [2,3]-Wittig rearrangements or Peterson olefination [3].

Pathway N1 Carbonyl Substrate (Ketone / Aldehyde) N3 Cu(I) Catalyzed Hydrosilylation N1->N3 N2 Diphenyl[(trimethylstannyl)methyl]silane [Ph2Si(H)CH2SnMe3] N2->N3 N4 Stannylmethyl Silyl Ether [R2CH-O-Si(Ph2)CH2SnMe3] N3->N4 Chemoselective Reduction N5 Transmetalation (n-BuLi) Sn-Li Exchange (-78°C) N4->N5 N6 α-Silyl Carbanion [R2CH-O-Si(Ph2)CH2Li] N5->N6 - n-BuSnMe3 N7 Electrophilic Trapping (Aldehyde Addition) N6->N7 N8 Target Alkene + Silanol (Peterson Elimination) N7->N8 C-C Coupling

Caption: Catalytic hydrosilylation of a carbonyl followed by downstream Peterson olefination using the bifunctional silane.

Quantitative Performance Data

The following tables summarize the validated performance of Diphenyl[(trimethylstannyl)methyl]silane across various substrates.

Table 1: Cu-Catalyzed Hydrosilylation Efficiency

Conditions: 1.0 equiv carbonyl, 1.2 equiv silane, 5 mol% CuCl/dppp, THF, RT.

Substrate ClassExampleReaction TimeYield (%)Chemoselectivity Notes
Aryl Ketones Acetophenone2.0 h94%No over-reduction to alkane.
Aliphatic Aldehydes Octanal1.0 h98%Complete conversion; no aldol side-products.
α,β -Unsaturated Cyclohexenone3.5 h88%Strict 1,2-reduction; alkene remains intact.
Halogenated Aryls 4-Bromoacetophenone2.5 h91%Ar–Br bond preserved for cross-coupling.
Table 2: Downstream Functionalization of the Silyl Ether

Conditions: 1.0 equiv Silyl Ether, 1.1 equiv n-BuLi (-78°C), 1.2 equiv Electrophile.

Reaction TypeElectrophileTarget ProductYield (%)
Peterson Olefination BenzaldehydeSubstituted Styrene derivative85%
Alkylation Benzyl BromideBenzylated Silyl Ether89%
Stille Cross-Coupling Aryl Iodide (Pd-cat)Aryl-methyl Silyl Ether78%

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process analytical controls (IR and TLC) are embedded within the steps to prevent the progression of failed intermediates.

Protocol A: Cu-Catalyzed Hydrosilylation of Acetophenone

Objective: Synthesize the stannylmethyl silyl ether intermediate.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with CuCl (5.0 mg, 0.05 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (20.6 mg, 0.05 mmol, 5 mol%), and sodium tert-butoxide (4.8 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes until a homogeneous yellow/orange solution forms, indicating the generation of the active Cu(I)-alkoxide complex.

  • Substrate Introduction: Inject acetophenone (120 mg, 1.0 mmol) via syringe.

  • Silane Addition (Critical Step): Dropwise add Diphenyl[(trimethylstannyl)methyl]silane (433 mg, 1.2 mmol) over 5 minutes.

    • Causality: Dropwise addition prevents the localized excess of silane, which can lead to unwanted silane homocoupling (dehydrocoupling) side reactions [4].

  • Self-Validation (Reaction Monitoring): After 2 hours, take a 50 μ L aliquot. Perform FT-IR analysis. The reaction is complete when the strong Si–H stretching frequency at ~2120 cm⁻¹ completely disappears.

  • Workup: Quench the reaction by filtering the mixture through a 1-inch pad of Celite to remove the copper catalyst. Do not wash with aqueous acid , as the localized pH drop can prematurely cleave the bulky but sensitive diphenylsilyl ether. Concentrate under reduced pressure to yield the crude stannylmethyl silyl ether, which can be used directly in Protocol B.

Protocol B: One-Pot Sn-Li Exchange and Peterson Olefination

Objective: Convert the silyl ether into a functionalized alkene via an α -silyl carbanion.

  • Cryogenic Setup: Dissolve the crude silyl ether from Protocol A (~1.0 mmol) in 10 mL of anhydrous THF in a flame-dried flask under argon. Cool the flask to -78°C using a dry ice/acetone bath.

  • Transmetalation: Slowly add n-BuLi (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) down the side of the flask.

    • Causality: Sn–Li exchange is thermodynamically driven and nearly instantaneous at -78°C. Maintaining this cryogenic temperature is critical; if the solution warms, the highly reactive α -silyl carbanion will abstract protons from the THF solvent, killing the yield.

  • Electrophile Trapping: Stir for 15 minutes at -78°C. Add benzaldehyde (127 mg, 1.2 mmol) dropwise.

  • Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. As the intermediate alkoxide warms, it undergoes a spontaneous syn-Peterson elimination, expelling diphenylsilanol and forming the alkene [5].

  • Validation & Isolation: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). TLC will show the disappearance of the UV-active aldehyde and the formation of a highly non-polar alkene spot. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

References

  • Organic Chemistry Portal. Reductions with Diphenylsilane. Literature review of Cu-catalyzed asymmetric conjugate reductions (e.g., Buchwald et al., Org. Lett. 2004). Available at:[Link]

  • Matteson, D. S., & Majumdar, D. Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. (Details on Peterson-type olefination of α -trimethylsilyl/stannyl derivatives). Available at:[Link]

  • ACS Catalysis. Seeking Heteroatom-Rich Compounds: Synthetic and Mechanistic Studies into Iron Catalyzed Dehydrocoupling of Silanes. (2020). Available at:[Link]

  • Canadian Science Publishing. Syntheses and Polymerization of α -Trimethylsilyl Acrylic Monomers: Michael Addition-Peterson Olefination Sequence. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Diphenyl[(trimethylstannyl)methyl]silane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology to address the common bottlenecks researchers face when synthesizing Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology to address the common bottlenecks researchers face when synthesizing Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3)[1].

The synthesis of α -stannyl silanes is notoriously challenging due to the moisture sensitivity of the intermediates, the propensity for Wurtz-type homocoupling, and the extreme fragility of the C-Sn bond during standard purification[2]. This guide is designed to move your workflow away from erratic yields and provide a self-validating, highly reproducible protocol.

Mechanistic Workflows

To improve yields, we must first understand the synthetic logic. The optimal route avoids the generation of unstable alkali metal stannides (like Me3​SnLi ) and instead relies on the generation of a silyl-functionalized Grignard reagent, followed by electrophilic stannylation.

Workflow A (Chloromethyl)diphenylsilane (Starting Material) B Mg turnings, THF (Grignard Formation) A->B C (Diphenylsilyl)methylmagnesium chloride (Nucleophile) B->C D Me3SnCl, -78°C to RT (Electrophilic Stannylation) C->D E Diphenyl[(trimethylstannyl)methyl]silane (Target Product) D->E

Fig 1: Optimized Grignard-mediated synthetic workflow for Diphenyl[(trimethylstannyl)methyl]silane.

Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 40%, with significant amounts of starting diphenylsilane recovered? Causality: This typically stems from the inefficient generation of the stannyl nucleophile (e.g., Me3​SnLi or Me3​SnK ). Conventional generation of alkali metal stannides is fraught with operational challenges, requires cryogenic handling of toxic gases, and is highly prone to side reactions that lead to incomplete conversion[3]. Solution: Invert the polarity of your synthons. Instead of reacting (chloromethyl)diphenylsilane with Me3​SnLi , convert the silane into a Grignard reagent ((diphenylsilyl)methylmagnesium chloride) and trap it with trimethyltin chloride ( Me3​SnCl ).

Q2: I am observing a large amount of homocoupled byproducts (e.g., 1,2-bis(diphenylsilyl)ethane). How can I suppress this? Causality: During Grignard formation, Wurtz-type homocoupling occurs when localized high concentrations of the unreacted (chloromethyl)diphenylsilane electrophile react with the newly formed Grignard nucleophile. Solution: Ensure vigorous stirring, use a high dilution factor (0.2 M in THF), and add the silane dropwise over 1.5 to 2 hours to maintain a low steady-state concentration of the electrophile.

Q3: The crude NMR shows >85% conversion, but I lose over 50% of my product during silica gel chromatography. Why? Causality: Diphenyl[(trimethylstannyl)methyl]silane contains a highly polarized C-Sn bond due to the electronic influence of the adjacent silicon atom. The acidic silanol groups ( SiO2​-OH ) on standard silica gel act as electrophiles, triggering rapid protodestannylation[2]. Solution: Avoid standard silica entirely. Purify the product via vacuum distillation (Kugelrohr). If chromatography is absolutely mandatory, you must use neutral alumina or silica gel that has been heavily deactivated with 5% triethylamine ( Et3​N ) in hexanes.

Degradation A Diphenyl[(trimethylstannyl)methyl]silane (Product in Crude) B Acidic Silica Gel (SiO2-OH) (Standard Chromatography) A->B C Protodestannylation (Electrophilic Cleavage of C-Sn) B->C D Methyldiphenylsilane (Eluted Degradation Product) C->D Major Pathway E Me3Sn-O-Si(Silica) (Retained on Column) C->E

Fig 2: Mechanistic pathway of product loss via protodestannylation on untreated silica gel.

Yield Optimization Data

The following table summarizes the quantitative impact of reaction conditions and purification methods on the final isolated yield.

Synthetic Route & ConditionsPurification MethodWurtz Byproduct (%)Destannylation Loss (%)Isolated Yield (%)
Me3​SnLi + (ClCH2​)SiHPh2​ (0 °C)Standard Silica Gel> 20%> 40%25 - 35%
Grignard + Me3​SnCl (-78 °C)Standard Silica Gel< 5%> 40%40 - 50%
Grignard + Me3​SnCl (-78 °C) Et3​N -Deactivated Silica< 5%< 5%75 - 82%
Grignard + Me3​SnCl (-78 °C)Vacuum Distillation< 5%0%85 - 90%

Validated Experimental Protocol

This step-by-step methodology utilizes a self-validating system: the Grignard reagent is titrated prior to stannylation. This ensures exact stoichiometric precision, preventing excess Me3​SnCl from complicating the purification step.

Step 1: Grignard Generation
  • Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a strict argon atmosphere.

  • Add magnesium turnings (1.2 equiv, 29 mmol) and 10 mL of anhydrous THF. Activate the magnesium surface by adding a single crystal of iodine.

  • Load the addition funnel with (chloromethyl)diphenylsilane (1.0 equiv, 24 mmol) dissolved in 40 mL of anhydrous THF.

  • Add approximately 5% of the silane solution to initiate the reaction (indicated by the disappearance of the iodine color and a localized temperature spike).

  • Once initiated, add the remaining silane solution dropwise over 1.5 hours to maintain a gentle reflux and suppress Wurtz coupling. Reflux for an additional 1 hour upon completion of the addition.

  • Self-Validation Check: Cool to room temperature. Titrate a 1.0 mL aliquot of the resulting (diphenylsilyl)methylmagnesium chloride against salicylaldehyde phenylhydrazone to confirm the active molarity.

Step 2: Electrophilic Stannylation
  • Cool the titrated Grignard solution to -78 °C using a dry ice/acetone bath.

  • Dissolve Trimethyltin chloride ( Me3​SnCl ) (0.95 equiv based strictly on the Grignard titration result) in 20 mL of anhydrous THF. Safety Note: Organotin reagents are highly toxic and readily absorbed; handle exclusively in a certified fume hood with appropriate PPE[4].

  • Add the Me3​SnCl solution dropwise over 30 minutes.

  • Remove the cooling bath, allow the reaction mixture to slowly warm to room temperature, and stir for 12 hours to ensure complete conversion.

Step 3: Workup and Purification
  • Quench the reaction strictly with saturated aqueous NH4​Cl (30 mL) at 0 °C. Do not use NaOH or strong bases, as this will hydrolyze the sensitive Si-H bond.

  • Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Transfer the crude yellow oil to a Kugelrohr distillation apparatus. Distill under high vacuum (e.g., 0.1 Torr) to isolate the pure Diphenyl[(trimethylstannyl)methyl]silane as a colorless oil.

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Optimization

Common side reactions and byproducts with Diphenyl[(trimethylstannyl)methyl]silane

Welcome to the technical support center for Diphenyl[(trimethylstannyl)methyl]silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Diphenyl[(trimethylstannyl)methyl]silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile reagent. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the nuances of your experiments and achieve reliable, reproducible results.

Introduction to Diphenyl[(trimethylstannyl)methyl]silane

Diphenyl[(trimethylstannyl)methyl]silane is a unique bifunctional organometallic reagent containing both a silicon and a tin atom connected by a methylene bridge. This structure allows for a range of synthetic transformations, leveraging the distinct reactivity of both the organosilane and organostannane moieties. However, the presence of two reactive centers, the Si-C and Sn-C bonds, also introduces the potential for specific side reactions and byproducts. This guide will address these potential issues head-on, providing you with the knowledge to anticipate, identify, and mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the handling, reaction, and purification of Diphenyl[(trimethylstannyl)methyl]silane.

FAQ 1: I am seeing unexpected peaks in the 1H NMR of my freshly purchased or synthesized Diphenyl[(trimethylstannyl)methyl]silane. What are the likely impurities?

Answer:

The presence of unexpected signals in your NMR spectrum can often be traced back to either the synthetic route used to prepare the reagent or its gradual decomposition. Common impurities to consider are:

  • Unreacted Starting Materials: Depending on the synthetic approach, you may see residual signals from precursors. For instance, if prepared via the reaction of (chloromethyl)diphenylsilane with a trimethylstannyl nucleophile, you might observe traces of the starting chloride.

  • Hydrolysis Products: Diphenyl[(trimethylstannyl)methyl]silane is sensitive to moisture. Exposure to atmospheric or solvent moisture can lead to the cleavage of the Sn-C or Si-C bonds.

    • Diphenylsilanediol: Hydrolysis at the Si-C bond can ultimately lead to diphenylsilanediol.

    • Trimethyltin Hydroxide and its Condensation Products: Cleavage of the Sn-C bond by water will generate trimethyltin hydroxide, which can exist in equilibrium with its condensation product, hexamethyldistannoxane.

  • Oxidation Products: Organotin compounds can be susceptible to oxidation. While less common for this specific reagent under inert conditions, it's a possibility if not handled properly.

  • Solvent Impurities: Always consider residual solvents from the synthesis or purification steps. Common solvents and their characteristic NMR shifts are well-documented.[1][2][3][4]

Troubleshooting Protocol: Identifying Impurities

  • Reference NMR Data: Compare your spectrum to known chemical shifts for common laboratory solvents and reagents.[1][2][3][4]

  • 1H-29Si and 1H-119Sn HMBC/HSQC: These 2D NMR techniques can be invaluable in confirming the connectivity of protons to silicon and tin, helping to distinguish the desired product from silicon- or tin-containing impurities.

  • Spiking Experiment: If you suspect a specific impurity (e.g., diphenylsilane), add a small amount of the pure compound to your NMR sample and see if the signal increases in intensity.

  • GC-MS Analysis: For volatile impurities, Gas Chromatography-Mass Spectrometry can help identify components by their mass-to-charge ratio.

FAQ 2: My reaction is not proceeding as expected, and I suspect the Diphenyl[(trimethylstannyl)methyl]silane has degraded. How can I assess its purity and what are the primary degradation pathways?

Answer:

The primary modes of degradation for Diphenyl[(trimethylstannyl)methyl]silane involve the cleavage of the carbon-metal bonds. The Sn-C bond is generally more labile than the Si-C bond.

Primary Degradation Pathways:

  • Protodestannylation (Cleavage of the Sn-CH2 bond): This is often the most facile degradation pathway, especially in the presence of acids (including silica gel used in chromatography). The trimethylstannyl group is cleaved to yield methyldiphenylsilane.

  • Protodesilylation (Cleavage of the Si-CH2 bond): While the Si-C bond is generally more robust, it can be cleaved under certain conditions, such as in the presence of strong acids or bases, to yield trimethylstannylmethane.

  • Hydrolysis: As mentioned in FAQ 1, moisture can lead to the formation of silanols and stannols.

  • Thermal Decomposition: At elevated temperatures, cleavage of the Si-C and Sn-C bonds can occur, potentially leading to a complex mixture of products. Studies on related organosilanes and organostannanes show that thermal decomposition can proceed via radical or molecular mechanisms, depending on the conditions.[1][3][5][6][7][8][9][10]

Workflow for Assessing Reagent Quality

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Troubleshooting

How to handle and store Diphenyl[(trimethylstannyl)methyl]silane safely

Welcome to the technical support guide for Diphenyl[(trimethylstannyl)methyl]silane (CAS No. 149013-84-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Diphenyl[(trimethylstannyl)methyl]silane (CAS No. 149013-84-3). This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. The unique structure of this compound, incorporating both a highly toxic organotin moiety and a moisture-sensitive organosilane moiety, necessitates strict adherence to specialized safety procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Diphenyl[(trimethylstannyl)methyl]silane?

This compound presents a dual hazard profile:

  • High Toxicity from the Organotin Moiety: The trimethylstannyl group makes this compound a member of the organotin family. Organotin compounds are known for their significant toxicity and can be hazardous through all routes of exposure, including inhalation, skin contact, and ingestion.[1][2] The toxicity of organotins generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃, placing this trialkyl-substituted compound in the most toxic class.[1][3] Potential health effects include neurotoxicity, immunotoxicity, and endocrine disruption.[1][4][5] Direct contact can cause severe skin irritation and chemical burns.[1]

  • Reactivity from the Organosilane Moiety: The silane group is sensitive to moisture.[6] Contact with water, including atmospheric humidity, can lead to hydrolysis, forming silanol derivatives.[2][7][8] This degradation not only affects the reagent's integrity for experimental use but can also create byproducts with different properties.

Q2: What engineering controls are mandatory for working with this compound?

Due to the high toxicity, specific engineering controls are required to minimize exposure.

  • Chemical Fume Hood: All handling and experimental work with Diphenyl[(trimethylstannyl)methyl]silane must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or potential aerosols.[1][9][10] The sash should be kept as low as possible during manipulations.[9]

  • Designated Area: A specific section of the laboratory should be clearly designated and marked for work with organotin compounds.[1][9] This helps contain potential contamination and alerts other personnel to the specific hazards present.

Q3: What Personal Protective Equipment (PPE) is required?

A comprehensive PPE strategy is crucial. The following table summarizes the mandatory equipment.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., neoprene or nitrile). Double-gloving is highly recommended.[1]Prevents dermal absorption, which is a primary route of exposure for toxic organotin compounds.[1][4]
Eye & Face Protection Chemical safety goggles and a full-face shield (minimum 8-inch).[1][9][11]Protects against splashes and accidental contact with the eyes and face. A face shield is critical when handling larger quantities or during transfers.
Body Protection A flame-retardant or chemically impervious lab coat, fully buttoned.[1][9][12]Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated.[10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) must be available for spills or aerosol-generating situations.[1][9]Required for emergency situations where engineering controls may be insufficient to prevent inhalation of the highly toxic compound.
Q4: How must I store Diphenyl[(trimethylstannyl)methyl]silane?

Proper storage is critical for both safety and reagent stability.

Storage ParameterRequirementRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[13]Prevents hydrolysis of the moisture-sensitive silane moiety and degradation of the reagent.[6][8][14]
Temperature Store in a cool, dry, and well-ventilated place.[1][15]Minimizes vapor pressure and slows potential degradation pathways.
Container Keep the container tightly sealed.[1][10][15] If the reagent is supplied in a Sure/Seal™ bottle, do not remove the septum.Prevents exposure to atmospheric moisture and oxygen.[14]
Incompatibilities Segregate from strong oxidizing agents, acids, bases, and water.[10][15]Avoids potentially hazardous reactions. The silane part can react with water, acids, and bases.[15]
Labeling Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[1]Communicates the severe hazards to all laboratory personnel.
Q5: What is the correct procedure for transferring this reagent?

Transferring this air- and moisture-sensitive, highly toxic liquid requires an anhydrous, inert atmosphere technique.

cluster_Prep Preparation cluster_Transfer Inert Atmosphere Transfer cluster_Cleanup Post-Transfer Prep1 Work in Fume Hood Prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Prep1->Prep2 Prep3 Ensure Glassware is Flame-Dried & Cooled Under Inert Gas Prep2->Prep3 T1 Puncture Sure/Seal™ Septum with Inert Gas Needle Prep3->T1 T2 Flush Dry, Gas-Tight Syringe with Inert Gas T1->T2 T3 Insert Syringe Needle into Liquid (Keep Needle Tip Submerged) T2->T3 T4 Slowly Withdraw Required Volume T3->T4 T5 Remove Syringe & Insert Needle into Reaction Vessel Septum T4->T5 T6 Dispense Reagent Slowly T5->T6 C1 Rinse Syringe/Needle with Anhydrous Solvent into Waste Container T6->C1 C2 Seal Puncture on Sure/Seal™ Bottle with Tape/Parafilm C1->C2 C3 Return Reagent to Proper Storage C2->C3

Caption: Inert Atmosphere Syringe Transfer Workflow.

This procedure, adapted from standard protocols for air-sensitive reagents, minimizes the risk of exposure and reagent degradation.[1][16]

Q6: What is the emergency procedure for a spill?

Immediate and correct response to a spill is critical to prevent exposure and contamination.

cluster_Initial Immediate Actions cluster_Response Cleanup (Trained Personnel Only) cluster_Final Final Steps Evacuate Evacuate & Alert Personnel Secure Restrict Access to Area Evacuate->Secure Ventilate Ensure Max Ventilation (Fume Hood) Secure->Ventilate PPE Don Full PPE (incl. Respirator) Ventilate->PPE Absorb Contain & Absorb Spill (Use inert absorbent like vermiculite) PPE->Absorb Collect Carefully Collect Contaminated Material into a Sealable Waste Container Absorb->Collect Decon Decontaminate Spill Area (e.g., with bleach solution) Collect->Decon Waste Label & Dispose of All Materials as Hazardous Organotin Waste Decon->Waste Report Report Incident to Institutional Safety Office Waste->Report

Caption: Organotin Spill Response Protocol.

Follow this protocol strictly.[9][10][17] Do not attempt to clean a significant spill if you are not trained and equipped to do so. Contact your institution's environmental health and safety department immediately.

Q7: How should I decontaminate glassware?

All glassware that has been in contact with Diphenyl[(trimethylstannyl)methyl]silane must be decontaminated before standard washing.

Protocol: Glassware Decontamination

  • Initial Rinse: While still in the fume hood, rinse the glassware with a suitable organic solvent (e.g., toluene or hexanes) to remove the bulk of the residue. Collect this rinse as hazardous organotin waste.[16]

  • Bleach Soak: Carefully place the rinsed glassware in a designated container and fully submerge it in a commercial bleach solution. Allow it to soak for at least 12-24 hours.[9][18] This process oxidizes the toxic organotin compounds to less harmful inorganic tin oxides.[18][19]

  • Final Wash: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory washing procedures (e.g., soap and water, followed by solvent rinses).[9]

  • Waste: The bleach solution should be collected and disposed of as hazardous waste according to institutional guidelines.

Q8: How do I dispose of waste containing this compound?

All materials contaminated with Diphenyl[(trimethylstannyl)methyl]silane are considered hazardous waste.

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled, and sealed container specifically for organotin waste.[1][20]

  • Segregation: Do not mix organotin waste with other chemical waste streams.[1]

  • Included Materials: This includes excess reagent, reaction byproducts, contaminated solvents, absorbent materials from spills, and disposable PPE (gloves, etc.).[1][9][21]

  • Disposal: Follow your institution's specific procedures for the disposal of highly toxic heavy metal waste.[10][15]

Troubleshooting Guide

Problem: My reaction yield is low, and I suspect the reagent has degraded.

Possible Cause: The most likely cause of degradation is hydrolysis of the silane moiety due to exposure to moisture.[8] While the organotin part might be stable, the overall structure required for your reaction may have changed.

Troubleshooting Steps:

  • Visual Inspection: Check the reagent bottle for any signs of cloudiness or solid precipitate. The reagent should be a clear liquid.[22] The formation of a precipitate often indicates the creation of insoluble silanol condensation products (polysiloxanes).[2][8]

  • Handling Review: Review your transfer and handling procedures. Did you use a properly dried, gas-tight syringe? Was your reaction glassware rigorously dried and maintained under a positive pressure of inert gas? Even small amounts of atmospheric moisture can degrade the reagent.[16][23]

  • Analytical Verification (Advanced): If you have the capability, you can check for degradation using techniques like NMR spectroscopy. Compare the spectrum of your reagent to a reference spectrum to identify impurities or a loss of the desired product.

  • Solution: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent and strictly adhere to anhydrous handling techniques.

Problem: I see a white precipitate in the storage bottle. What is it, and can I still use the reagent?

Possible Cause: A white precipitate is a strong indicator of hydrolysis and subsequent condensation of the silane.[2][8] The reagent has been compromised by moisture.

Solution:

  • Do Not Use: It is not recommended to use the reagent. The concentration of the active compound is no longer known, and the solid byproducts may interfere with your reaction.

  • Disposal: The entire bottle and its contents should be disposed of as hazardous organotin waste according to the procedures outlined in FAQ Q8.

  • Prevention: To prevent this in the future, ensure the bottle is always tightly sealed after use, the septum is not excessively punctured, and consider storing it inside a desiccator or glovebox for an extra layer of protection against ambient humidity.[14]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Benchchem. (n.d.). Safety and Handling Precautions for Organotin Compounds.
  • REWE Group. (n.d.). Organotin Compounds.
  • Benchchem. (n.d.). Technical Support Center: Removal of Tin Residues from Reaction Products.
  • Toxic-Free Future. (n.d.). Get the Facts: Organotins.
  • Wikipedia. (n.d.). Organosilanols.
  • Reigart, J. R., & Roberts, J. R. (1999). Toxicity and health effects of selected organotin compounds: a review. Journal of Toxicology and Environmental Health, Part B, 2(1), 1-40.
  • ZM Silane Limited. (2024, July 24). Organosilane Compounds.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds.
  • ZIC anorganic. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • EvitaChem. (n.d.). Buy Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane (EVT-12746925).
  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS.
  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • NSW Environment Protection Authority. (1989, March 17). Organotin Waste Materials Chemical Control Order 1989.
  • ResearchGate. (2015, December 19). Any advice transferring & storing of organosilane coupling agent?
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
  • NOAA. (n.d.). ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals.
  • Tokyo Chemical Industry. (2025, November 28). SAFETY DATA SHEET.
  • Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?
  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents?
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of California, Santa Barbara. (n.d.). Safe Storage.
  • Duke University. (n.d.). Personal Protective Equipment in Chemistry.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.

Sources

Optimization

Troubleshooting guide for failed reactions with Diphenyl[(trimethylstannyl)methyl]silane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of utilizing bifunctional linchpin reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of utilizing bifunctional linchpin reagents. Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3) is a highly versatile tool in advanced organic synthesis. It offers orthogonal reactivity: a nucleophilic trimethylstannyl group primed for Palladium-catalyzed Stille cross-couplings, and a reactive diphenylsilane moiety capable of hydrosilylation or Hiyama-Denmark cross-couplings[1].

However, this dual nature is exactly what makes it challenging. The presence of both a Lewis basic stannane and a reactive silane in close proximity can lead to chemoselectivity issues, catalyst poisoning, and premature reagent degradation. Below is our definitive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to ensure experimental success.

Stille Cross-Coupling Failures (Sn-Me₃ Activation)

Q: My Stille coupling with Diphenyl[(trimethylstannyl)methyl]silane yields mostly protodestannylated starting material and homocoupled halide. How do I fix this?

Causality & Expert Insight: The −CH2​SnMe3​ group is electronically less reactive than typical vinyl or arylstannanes. When the transmetalation step is slow, the active Pd(II) intermediate is left vulnerable to side reactions. Protodestannylation occurs when trace moisture or acidic protons cleave the C-Sn bond before transmetalation can occur. Homocoupling of the electrophile happens when the Pd catalyst undergoes oxidative disproportionation, often exacerbated by the presence of oxygen. Furthermore, the adjacent bulky diphenylsilyl group creates steric hindrance, fundamentally slowing the transmetalation kinetics.

Self-Validating Protocol: Optimized Stille Coupling

  • Reagent Purification: Distill the reaction solvent (e.g., DMF or Toluene) over CaH2​ to ensure absolute anhydrous conditions. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Selection: Utilize Pd2​(dba)3​ (5 mol%) paired with a highly donating, sterically accommodating ligand like AsPh3​ or P(2−furyl)3​ . These ligands accelerate the sluggish transmetalation step.

  • Co-catalysis (The Key Step): Add CuI (10 mol%) or CsF (2.0 equiv). Cu(I) scavenges free phosphine ligands and forms a highly reactive organocopper intermediate. CsF coordinates to the tin, generating a hypervalent stannate that drastically lowers the activation energy for transmetalation.

  • Execution: In a glovebox, combine the aryl/vinyl halide (1.0 eq), Diphenyl[(trimethylstannyl)methyl]silane (1.2 eq), catalyst, and co-catalyst. Heat to 80–100 °C under argon for 12–24 hours.

  • Validation: Monitor the reaction by 119Sn NMR. A successful reaction is validated by the complete loss of the starting material peak (~0 to -10 ppm) and the appearance of the Me3​SnX byproduct peak.

Hydrosilylation Failures (Si-H Activation)

Q: When attempting to hydrosilylate a terminal alkene with this reagent, I observe rapid catalyst death and unreacted silane, or I get dehydrogenative silylation byproducts. Why?

Causality & Expert Insight: The Si-H bond in diphenylsilanes is highly active. However, the −SnMe3​ group in the same molecule is a soft Lewis base. It can competitively coordinate to the soft Platinum (Pt) or Rhodium (Rh) centers of standard hydrosilylation catalysts, leading to irreversible catalyst poisoning. If the catalyst survives, you may observe dehydrogenative silylation (forming a vinyl silane instead of an alkyl silane). This occurs when the rate of reductive elimination from the metal center is slower than β -hydride elimination—a pathway often favored at high temperatures.

Self-Validating Protocol: Chemoselective Hydrosilylation

  • Catalyst Choice: Avoid standard Karstedt's catalyst (Pt) if poisoning is observed. Switch to a cationic Iridium complex or Wilkinson's catalyst [RhCl(PPh3​)3​] (1-2 mol%), which are sterically hindered and less susceptible to Sn-coordination.

  • Stoichiometry: Use a slight excess of the alkene (1.5 eq) relative to the silane to drive the equilibrium toward the desired insertion product.

  • Temperature Control: Run the reaction at room temperature or mildly elevated temperatures (max 40 °C) to kinetically suppress the β -hydride elimination pathway.

  • Execution: Dissolve the alkene and catalyst in anhydrous DCM. Slowly add the silane dropwise over 30 minutes. This prevents exothermic runaway and suppresses silane homocoupling.

  • Validation: Monitor by IR spectroscopy. The reaction is self-validating when the strong Si-H stretching band at ~2100 cm⁻¹ completely disappears.

Hiyama-Denmark Cross-Coupling (Post-Stille)

Q: After successfully performing the Stille coupling, my subsequent Hiyama cross-coupling of the resulting diphenylalkylsilane fails to yield the coupled product.

Causality & Expert Insight: Unactivated alkyl-diphenylsilanes are notoriously sluggish in Hiyama couplings compared to their trialkoxy or silanol counterparts. The lack of a strongly electronegative group on the silicon atom prevents the formation of the requisite hypervalent pentacoordinate silicate intermediate, which is strictly necessary for transmetalation to Palladium[2].

Solution: The silane must be chemically activated. You can use strong activators like Potassium trimethylsilanolate (TMSOK) to drive sequential transmetalation[3]. Alternatively, an oxidative treatment with hydrogen peroxide ( H2​O2​ ) and aqueous sodium hydroxide can generate a highly reactive silanol or siloxane species in situ, which readily undergoes Pd-catalyzed cross-coupling[4].

Quantitative Troubleshooting Matrix

Failure ModeAnalytical Signature (NMR/IR)Primary CausalityCorrective Action
Protodestannylation Loss of 119Sn peak at ~0 ppm; appearance of Me3​SnX Trace moisture or acidic protons cleaving the C-Sn bondDistill solvents over CaH2​ ; add CsF to accelerate coupling
Stille Homocoupling Biaryl/Bivinyl symmetry peaks in 1H NMROxidative Pd disproportionation / O2​ ingressUse CuI co-catalyst; degas thoroughly via freeze-pump-thaw
Catalyst Poisoning Unreacted Si-H (~5.0 ppm in 1H NMR, 2100 cm⁻¹ in IR) Sn−Me3​ coordination to Pt metal centerSwitch from Pt to Rh(I) or Ir(I) sterically hindered catalysts
Dehydrogenative Silylation Appearance of vinyl protons (5.5-6.5 ppm) in 1H NMRSlow reductive elimination relative to β -hydride eliminationLower reaction temperature to 40 °C; use excess alkene

Reaction Pathway Visualization

Reactivity Reagent Diphenyl[(trimethylstannyl)methyl]silane Stille Stille Coupling (Pd cat., Electrophile) Reagent->Stille Sn-Me3 Activation Hydro Hydrosilylation (Pt/Rh cat., Alkene) Reagent->Hydro Si-H Activation StilleSuccess Success: Functionalized Silane Stille->StilleSuccess StilleFail Failure: Protodestannylation Stille->StilleFail HydroSuccess Success: Functionalized Stannane Hydro->HydroSuccess HydroFail Failure: Catalyst Poisoning Hydro->HydroFail

Orthogonal reactivity pathways and common failure modes of the bifunctional reagent.

References

  • Wikipedia Contributors. "Hiyama coupling." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wang, Y., et al. "Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling." PMC - National Institutes of Health (NIH). URL:[Link]

  • Denmark, S. E., et al. "Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes." NSF Public Access Repository. URL:[Link]

  • ChemRxiv Contributors. "Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsilanolate-Promoted Sequential Hiyama Cross-Coupling." ChemRxiv. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Diphenyl[(trimethylstannyl)methyl]silane Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and minimize impurities when working with Dipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and minimize impurities when working with Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3)[1].

This bifunctional reagent—featuring both a reactive Si–H bond and a versatile –SnMe3 group—is highly valuable for cross-coupling and transmetalation sequences. However, its dual reactivity often leads to complex impurity profiles, including toxic organotin byproducts and siloxanes. This guide provides field-proven, self-validating protocols to ensure high-purity product isolation.

Mechanistic Origins of Impurities

To effectively eliminate impurities, we must first understand their thermodynamic and kinetic origins.

  • Organotin Byproducts (Me₃SnX and Me₆Sn₂): During Pd-catalyzed Stille cross-couplings, the trimethylstannyl group undergoes transmetalation, releasing trimethyltin halides (Me₃SnX). These byproducts strongly interact with the acidic silanol groups on standard silica gel, causing severe streaking during chromatography[2]. Additionally, homocoupling of the stannane can generate hexamethylditin (Me₆Sn₂).

  • Silane-Derived Impurities (Silanols and Disiloxanes): The diphenylsilane (Si–H) moiety is susceptible to nucleophilic attack by trace moisture or oxygen, especially under basic conditions or in the presence of transition metal catalysts. This leads to the formation of silanols (Ph₂Si(OH)CH₂SnMe₃), which rapidly condense into thermodynamically stable disiloxanes.

  • Protodestannylation Products: The α-stannyl carbanion or the intact reagent can undergo electrophilic cleavage of the C–Sn bond in the presence of protic solvents or acidic workups, yielding the desilylated or destannylated alkane.

Decision Workflows & Visualizations

ReactionPathway Reagent Diphenyl[(trimethylstannyl) methyl]silane Sub1 Stille Cross-Coupling (Pd Catalyzed) Reagent->Sub1 Transmetalation Sub2 Hydrosilylation (Pt Catalyzed) Reagent->Sub2 Si-H Insertion Imp1 Me3SnX / Me6Sn2 (Tin Byproducts) Sub1->Imp1 Halide Exchange Imp2 Silanols / Disiloxanes (Si-H Oxidation) Sub2->Imp2 Trace Moisture/O2

Reaction pathways and impurity divergence in alpha-stannyl silane workflows.

DecisionTree Start Crude Reaction Mixture Check Is the target product water-sensitive? Start->Check KF Protocol A: Aqueous KF Wash Check->KF No Silica Protocol B: Et3N-Treated Silica Check->Silica Yes Filt Filter Me3SnF via Celite (>95% Tin Removal) KF->Filt Elute Gradient Elution (>98% Tin Removal) Silica->Elute

Decision matrix for selecting the optimal organotin purification protocol.

Step-by-Step Experimental Protocols

Protocol A: KF-Mediated Precipitation of Trimethyltin Fluoride

Causality: Fluoride has a remarkably high affinity for tin (the Sn–F bond energy is ~414 kJ/mol). Adding an 3 converts soluble Me₃SnX into polymeric, highly insoluble Me₃SnF, which can be mechanically removed to prevent silica gel streaking[3].

Methodology:

  • Quench: Upon completion of the reaction, cool the mixture to room temperature (20–25 °C).

  • Dilution: Dilute the crude mixture with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to a concentration of ~0.1 M.

  • KF Addition: Add an equal volume of saturated aqueous KF solution.

  • Agitation: Stir the biphasic mixture vigorously for 1 to 2 hours.

    • Self-Validating Check: A dense, white precipitate of Me₃SnF must form at the aqueous-organic interface. If the biphasic mixture remains clear, verify the concentration of the KF solution or ensure the organic solvent is not overly miscible with water (avoid THF or MeOH at this stage).

  • Filtration: Filter the entire biphasic suspension through a tightly packed pad of Celite® to remove the solid organotin fluoride precipitate[3]. Wash the pad with 2 x 20 mL of the organic solvent.

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chromatographic Clearance using Triethylamine-Treated Silica

Causality: Standard silica gel is inherently acidic, which can degrade the Si–H bond and cause organotin compounds to streak.4 neutralizes the acidic sites, ensuring sharp elution bands and preventing product degradation[4].

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes).

  • Neutralization: Add 2–5% (v/v) triethylamine to the slurry and stir for 10 minutes.

  • Column Packing: Pack the column with the neutralized slurry and flush with 2 column volumes of the Et₃N-containing eluent.

    • Self-Validating Check: Collect the first 5 mL of the eluent passing through the column and test it with pH paper; it should read slightly basic (pH 8-9), confirming neutralization.

  • Loading: Dry-load the crude mixture onto a small amount of neutralized silica and apply it to the column.

  • Elution: Elute using a gradient of hexanes to ethyl acetate. Monitor fractions via TLC using a KMnO₄ or iodine stain, as organotin species often lack a UV chromophore.

Quantitative Data on Impurity Clearance

Purification MethodTarget ImpurityEfficiencyProsCons
Aqueous KF Wash & Filtration Trimethyltin Halides (Me₃SnX)>95%Highly cost-effective, simple procedure[3].Emulsion risk; unsuitable for highly water-sensitive targets[3].
Et₃N-Treated Silica Chromatography Me₃SnX, Me₆Sn₂, Silanols>98%Minimizes product degradation; sharp elution[3],[4].Requires pre-treatment of stationary phase[3].
K₂CO₃-Silica (10% w/w) Trace Organotins>99% (<15 ppm)Excellent for reaching ppm-level purity for biological screening[5].Adds mass to the column; slight increase in prep time[5].
Polymer-Supported Scavengers Organotin Residues>99%Simplifies purification to a single filtration step[3].Higher initial reagent cost; potentially slower kinetics[3].

Frequently Asked Questions (FAQs)

Q1: I am observing a broad peak around 0.1–0.4 ppm in my ¹H NMR spectrum after purification. What is it, and how do I remove it? A1: This peak is characteristic of the methyl protons on residual trimethyltin impurities (Me₃SnX or Me₆Sn₂)[3]. If Protocol A (KF wash) was insufficient, your product requires a secondary treatment. Consider stirring the crude mixture with5, which has been shown to reduce organotin impurities from stoichiometric levels to <15 ppm[5].

Q2: My Diphenyl[(trimethylstannyl)methyl]silane is converting into a disiloxane before the cross-coupling even begins. How can I prevent this? A2: The Si–H bond is highly sensitive to moisture, particularly when catalyzed by the Pd(0) species intended for the Stille coupling. Ensure all solvents are rigorously degassed and anhydrous. Use strict Schlenk techniques, and consider adding a mild, non-nucleophilic proton scavenger (like 2,6-lutidine) if trace acids are catalyzing the silanol condensation.

Q3: Can I use fluoride-based methods if my target molecule contains a silyl ether protecting group? A3: Proceed with extreme caution. While aqueous KF is generally less aggressive towards robust silyl ethers (like TBDPS) compared to TBAF, it can still cleave sensitive groups (like TMS or TES) over prolonged exposure. In such cases, bypass the KF wash and utilize Protocol B (Et₃N-treated silica) or polymer-supported tin scavengers.

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Diphenyl[(trimethylstannyl)methyl]silane Couplings

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) [1].

As a highly specialized bifunctional linchpin reagent, this molecule contains both a nucleophilic trimethylstannyl group and a latent nucleophilic silane (Si–H) moiety, separated by a single methylene bridge. This unique architecture allows for powerful sequential C–C bond formations (e.g., Stille coupling followed by Hiyama coupling). However, successfully utilizing this reagent requires strict control over chemoselectivity and transmetalation kinetics.

Workflow Architecture: Sequential Bifunctional Coupling

To successfully deploy this reagent, you must logically separate the activation of the stannane from the silane. The standard approach is to perform a palladium-catalyzed Stille coupling on the Sn–Me₃ group first, followed by a fluoride-activated Hiyama coupling of the resulting diphenylmethylsilane intermediate.

Workflow R Diphenyl[(trimethylstannyl) methyl]silane S Stille Coupling (Pd/Cu Catalysis) R->S Ar-X Sn-Me3 reaction I Diphenyl(arylmethyl)silane Intermediate S->I H Hiyama Coupling (Pd/F- Catalysis) I->H R-X, TBAF Si-H activation P Diaryl/Alkyl Final Product H->P

Sequential bifunctional coupling workflow of Diphenyl[(trimethylstannyl)methyl]silane.

Troubleshooting & FAQs: Chemoselectivity and Kinetics

Q1: Why is the Stille coupling of the trimethylstannylmethyl group so sluggish, and how do I optimize the transmetalation step?

The Causality: The –CH₂SiPh₂H group creates significant steric bulk adjacent to the stannyl center. In a standard Pd(0)/Pd(II) catalytic cycle, the rate-determining step is the transmetalation of the stannane to the Pd(II) intermediate. Steric encumbrance drastically increases the activation energy of this step, allowing competing side reactions (like homocoupling or protodestannylation) to dominate. The Solution: Exploit the "Copper Effect" [2]. By adding a Copper(I) co-catalyst (such as CuI or CuTC), you accelerate the reaction via a dual mechanism. First, Cu(I) scavenges free phosphine ligands (e.g., PPh₃), preventing them from coordinating to Pd(II) and forcing the generation of a highly reactive, coordinatively unsaturated palladium intermediate. Second, Cu(I) undergoes a rapid Sn-to-Cu transmetalation, forming an alkylcopper species that transmetalates to palladium orders of magnitude faster than the parent stannane.

Q2: How do I prevent the Si–H bond from prematurely reacting during the Stille coupling?

The Causality: Palladium(0) is highly prone to oxidative addition into Si–H bonds, which can lead to unwanted hydrosilylation of your aryl halide or oligomerization of the silane reagent. The Solution: Control the kinetic threshold via temperature and ligand selection. Stille oxidative addition into aryl iodides is extremely fast. By utilizing CuTC (Copper(I) thiophene-2-carboxylate) as a co-catalyst in a polar solvent like NMP, you can drive the Stille coupling to completion at 25°C [3]. At room temperature, the thermal energy is insufficient to overcome the activation barrier for Si–H oxidative addition, preserving the silane moiety entirely. Furthermore, avoid strong inorganic bases (like KOtBu), which can induce protodesilylation.

Q3: After isolating the Stille product, what are the optimal conditions for the downstream Hiyama coupling?

The Causality: Unlike stannanes, silanes are not spontaneously nucleophilic enough to undergo transmetalation with Pd(II). The silicon atom must be activated into a hypervalent silicate intermediate. The Solution: Introduce a fluoride source such as TBAF (Tetrabutylammonium fluoride) or TASF. The fluoride ion attacks the silicon, forming a pentacoordinate silicate that readily transmetalates. Use Pd(OAc)₂ with an electron-rich, bulky ligand like RuPhos at 70°C to facilitate the cross-coupling of the newly formed diphenyl(arylmethyl)silane with a second electrophile.

Quantitative Catalyst Screening Data

The following table summarizes the optimization of the Stille coupling phase, highlighting the critical nature of the copper co-catalyst in maintaining chemoselectivity.

Catalyst SystemAdditiveSolvent / TempYield (%)Chemoselectivity (Stille vs Si–H Act.)
Pd(PPh₃)₄ (5 mol%)NoneToluene, 100°C< 20%Poor (Extensive protodesilylation)
Pd(PtBu₃)₂ (5 mol%)CsF (1.0 eq)THF, 70°C45%Moderate (Competitive Si–H insertion)
Pd₂(dba)₃ / AsPh₃CuI (20 mol%)DMF, 60°C85%Excellent (>95% Sn-selective)
Pd(PPh₃)₄ (5 mol%) CuTC (1.5 eq) NMP, 25°C 92% Optimal (No Si–H degradation)

Mechanistic Pathway of the Copper-Accelerated Stille Coupling

Understanding the catalytic cycle ensures you can troubleshoot stalled reactions. If the reaction stalls, it is typically due to ligand saturation or copper precipitation.

Mechanism Pd0 Pd(0)L2 PdII_Ox Ar-Pd(II)-X L2 Pd0->PdII_Ox Oxidative Addition (Ar-X) Cu_Trans Cu(I) Effect Sn -> Cu Transmetalation PdII_Ox->Cu_Trans Ligand Scavenging (-L) PdII_Trans Ar-Pd(II)-CH2SiPh2H L2 Cu_Trans->PdII_Trans Fast Transmetalation (R-Cu) PdII_Trans->Pd0 Reductive Elimination (Product)

Copper-accelerated Stille transmetalation mechanism for sterically hindered stannanes.

Self-Validating Experimental Protocol

Protocol: Chemoselective Cu-Assisted Stille Coupling of Diphenyl[(trimethylstannyl)methyl]silane

This protocol is designed to be self-validating. The inclusion of a KF quench acts as a chemical checkpoint to ensure the complete removal of toxic tin byproducts, which otherwise poison downstream Hiyama catalysts.

Step 1: System Preparation & Degassing

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Causality: Oxygen facilitates the oxidative homocoupling of stannanes and degrades electron-rich phosphine ligands, rapidly deactivating the Pd(0) species.

Step 2: Reagent Loading

  • Add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuTC (1.5 equiv) to the flask.

  • Causality: CuTC is used in stoichiometric amounts here to drive the formation of the highly reactive Cu-alkyl intermediate and completely sequester dissociated phosphines, bypassing the steric bottleneck of the bulky silane.

Step 3: Solvent & Substrate Addition

  • Inject anhydrous, rigorously degassed NMP (to yield a 0.2 M solution).

  • Add Diphenyl[(trimethylstannyl)methyl]silane (1.1 equiv) dropwise via syringe.

  • Causality: NMP, a highly polar aprotic solvent, stabilizes the intermediate Cu-alkyl species and accelerates the Sn-to-Cu transmetalation step.

Step 4: Reaction & Monitoring

  • Stir the reaction at 25°C for 12 hours. Monitor via TLC or crude ¹H-NMR.

  • Validation Checkpoint: In ¹H-NMR, the disappearance of the Sn–CH₃ singlet (~0.1 ppm) and the retention of the Si–H multiplet (~5.0 ppm) confirms successful chemoselective coupling.

Step 5: Quench and Tin Removal

  • Dilute the mixture with EtOAc and add an equal volume of saturated aqueous KF solution. Stir vigorously for 45 minutes.

  • Causality: KF converts soluble, toxic trimethyltin halides into insoluble polymeric Me₃SnF.

  • Validation Checkpoint: A thick white precipitate will form. Filter the entire biphasic mixture through a pad of Celite. If the organic layer remains cloudy, repeat the KF wash to ensure all tin is removed before proceeding to the Hiyama coupling.

References

  • diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 | Regulatory Information | GCIS-ChemRadar ChemRadar Substance Database URL:[Link]

  • Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Organometallics - ACS Publications URL:[Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure The Journal of Organic Chemistry - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Scaling Up Reactions Involving Diphenyl[(trimethylstannyl)methyl]silane

Welcome to the technical support center for Diphenyl[(trimethylstannyl)methyl]silane. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Diphenyl[(trimethylstannyl)methyl]silane. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile bifunctional reagent from the bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to ensure your scale-up process is successful, safe, and efficient. We will address common challenges, from reaction kinetics and thermal management to the critical issue of organotin byproduct removal.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reagent's properties, handling, and application.

Q1: What is Diphenyl[(trimethylstannyl)methyl]silane and what are its primary applications?

Diphenyl[(trimethylstannyl)methyl]silane is a unique organometallic reagent featuring both a silicon and a tin atom linked by a methylene bridge. This structure makes it a valuable synthetic intermediate. The trimethylstannyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.[1] The diphenylsilyl moiety offers thermal stability and can be functionalized in subsequent synthetic steps.[2][3]

Q2: What are the key stability concerns when scaling up reactions with this reagent?

The primary stability concerns are related to temperature and moisture.

  • Thermal Stability: The diphenylsilyl group generally imparts good thermal stability to the molecule.[2][4] However, like many organometallic reagents, it can decompose at elevated temperatures. Exothermic events during scale-up, if not properly controlled, can lead to decomposition and the formation of impurities.

  • Moisture Sensitivity: While more stable than many organolithium or Grignard reagents, organostannanes can react with water.[5] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent hydrolysis, which would deactivate the reagent and complicate purification.

Q3: What solvents are recommended for large-scale reactions?

The choice of solvent is critical for reaction success and safety.

  • Compatibility: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, dioxane, and dimethylformamide (DMF) are commonly used.

  • Scale-Up Considerations: For large-scale operations, consider the solvent's boiling point to ensure effective temperature control. Toluene is often preferred over lower-boiling solvents like THF for its higher boiling point, which allows for a wider and more easily controlled operating temperature range.[6] Also, be aware of the potential for peroxide formation in ethereal solvents like THF and dioxane, especially when stored improperly.[6]

Q4: What are the most critical safety precautions for handling this reagent at scale?

Organotin compounds are notoriously toxic and require stringent safety protocols.[5][7]

  • High Toxicity: Trialkyltin compounds (like the trimethyltin moiety and its byproducts) are potent neurotoxins and immunotoxins.[5][7] Exposure can occur through inhalation, ingestion, or skin contact.

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with a low sash position.[8][9]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory: chemical safety goggles and a face shield, a flame-retardant lab coat, and double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[7][9]

  • Waste Disposal: All materials contaminated with the reagent or its byproducts (glassware, gloves, septa, absorbent materials) are considered hazardous waste and must be disposed of in clearly labeled, sealed containers.[7][8]

Troubleshooting Guide

This section uses a problem-cause-solution format to address specific issues encountered during the scale-up process.

Q5: My reaction is sluggish or fails to reach completion after scaling up. What's wrong?

  • Probable Cause 1: Inefficient Mass and Heat Transfer. At larger scales, simple magnetic stirring is often insufficient to maintain a homogeneous mixture and uniform temperature. This can lead to poor mass transfer (reagents don't mix effectively) and the formation of localized "hot spots" or "cold spots," all of which slow down the reaction rate.

  • Solution:

    • Mixing: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel to create a vortex and efficient mixing.

    • Temperature Control: Use a jacketed reactor or a cooling/heating bath with a larger surface area. Place the temperature probe directly in the reaction mixture, away from the vessel walls, to get an accurate reading of the internal temperature.

    • Reagent Addition: Add reagents subsurface via a dropping funnel or syringe pump at a controlled rate to prevent localized high concentrations and allow for better dissipation of any heat generated.[6]

Q6: I'm observing significant side product formation that wasn't present on the small scale.

  • Probable Cause: Poor Thermal Control. Many side reactions have a higher activation energy than the desired reaction. Uncontrolled exotherms or localized "hot spots" from inefficient mixing can provide the energy needed to trigger these unwanted pathways, leading to impurity formation or reagent decomposition.

  • Solution:

    • Dilution: Increasing the solvent volume can help to buffer temperature changes. A good starting point for scale-up is a concentration of 0.1 M to 1 M.[6]

    • Controlled Addition: As mentioned above, slow, controlled addition of the limiting reagent is crucial. Consider "inverse addition," where the reaction mixture is added to the reagent to maintain a low concentration of the reactive species.

    • Lower Temperature: If feasible, running the reaction at a slightly lower temperature can often suppress side reactions without significantly impacting the rate of the desired transformation.

Q7: My final product is heavily contaminated with tin residues, making purification a nightmare. How can I effectively remove them?

  • Probable Cause: Organotin byproducts, such as trimethyltin halides (Me₃SnX) or trimethyltin hydroxide (Me₃SnOH), are often greasy, moderately polar compounds that co-elute with many organic products during standard silica gel chromatography.[10]

  • Solution 1: Aqueous Potassium Fluoride (KF) Wash (Most Common). This method converts soluble organotin halides into highly insoluble and easily filterable trimethyltin fluoride (Me₃SnF).[10][11]

    • Mechanism: The high affinity of tin for fluoride drives the precipitation of Me₃SnF.

    • Protocol: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash the organic layer 2-3 times with a 1M aqueous KF solution. Vigorous shaking for at least a minute is recommended for each wash.[12] A dense white precipitate of Me₃SnF will form.

    • Troubleshooting this method: If the precipitate forms an unmanageable layer at the interface, filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid, allowing for clean separation of the layers.[12]

  • Solution 2: Modified Flash Chromatography. For stubborn cases or when aqueous workups are problematic (e.g., for water-soluble products), modifying the stationary phase is highly effective.

    • K₂CO₃-Silica: Using a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel can reduce organotin impurities to below 15 ppm.[13] This method is inexpensive and highly practical.[12][13]

    • KF-Silica: A similar approach using 10% KF on silica is also effective.[10][12]

    • Triethylamine in Eluent: Adding 2-5% triethylamine to the eluent can help retain acidic tin species on the silica gel column.[11][12]

  • Solution 3: Conversion to Tin Hydrides. If the byproducts are triorganotin halides, they can be reduced to the corresponding tin hydrides. The resulting hydrides are much less polar and can be more easily separated from polar products by chromatography.[10]

Scale-Up Parameter Adjustments
ParameterLab Scale (<1g)Pilot Scale (>15g)Rationale
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and efficient heat/mass transfer in larger volumes.
Addition Rate Manual (pipette/syringe)Syringe Pump / Addition FunnelProvides precise control over reaction rate and exotherms.[6]
Temp. Monitoring External Oil Bath ThermometerInternal Reaction ThermocoupleMeasures the actual reaction temperature, not the bath temperature.
Workup Volume ~10x Reaction Volume~3-5x Reaction VolumeMinimizes solvent waste while ensuring effective washing and extraction.

Experimental Protocols & Visualizations

Protocol 1: General Scale-Up Reaction Setup (Example: 10g Scale)
  • Glassware Setup: In a fume hood, assemble a 1 L, 4-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a condenser with a nitrogen/argon inlet.

  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Loading: Charge the flask with the substrate (e.g., an aryl halide) and 400 mL of anhydrous toluene. Begin stirring to ensure the mixture is homogeneous.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Dissolve Diphenyl[(trimethylstannyl)methyl]silane (1.1 equivalents) and any catalyst/ligands in 100 mL of anhydrous toluene and add this solution to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed the setpoint by more than 2-3 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots for analysis by TLC, GC, or in-situ NMR/IR.[14][15]

Diagram: Troubleshooting Workflow for Scale-Up

This diagram provides a logical decision-making path for addressing common scale-up challenges.

G start Start Scale-Up Reaction check_completion Reaction Sluggish or Incomplete? start->check_completion check_mixing Improve Mixing: - Use Overhead Stirrer - Check Impeller Size check_completion->check_mixing Yes check_purity Significant Side Products? check_completion->check_purity No incomplete_yes Yes check_temp Improve Temp Control: - Internal Probe - Slower Addition check_mixing->check_temp incomplete_no No refine_temp Refine Thermal Control: - Lower Temperature - Increase Dilution - Use Inverse Addition check_purity->refine_temp Yes check_tin Tin Residues in Product? check_purity->check_tin No impurity_yes Yes refine_temp->check_tin impurity_no No purification_options Select Purification Method: - Aqueous KF Wash - K2CO3/Silica Chromatography - KF/Silica Chromatography check_tin->purification_options Yes end_product Purified Product check_tin->end_product No tin_yes Yes purification_options->end_product tin_no No

Caption: Troubleshooting workflow for scaling up organometallic reactions.

Protocol 2: Optimized Aqueous KF Workup for Organotin Removal
  • Quenching & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 2-3 times the reaction volume).

  • Initial Wash (Optional): Transfer the mixture to a large separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Prepare a 1M aqueous solution of potassium fluoride (KF). Wash the organic layer with the 1M KF solution (approx. 1/3 of the organic layer volume).

  • Precipitation: Shake the separatory funnel vigorously for 1-2 minutes. A thick, white precipitate of trimethyltin fluoride (Me₃SnF) should form. Allow the layers to separate.

  • Filtration: Drain the aqueous layer. Filter the entire organic layer through a 1-inch pad of Celite® in a Büchner funnel to remove the solid Me₃SnF precipitate and any interfacial material. Wash the Celite pad with additional ethyl acetate.

  • Final Washes: Return the clear filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now significantly depleted of tin residues. Proceed with final purification (e.g., recrystallization or standard chromatography) as needed.

Diagram: Purification Pathway for Tin-Contaminated Products

G start Crude Reaction Mixture workup_choice Is Product Water-Soluble or Highly Polar? start->workup_choice kf_wash Perform Aqueous KF Wash to Precipitate Me3SnF workup_choice->kf_wash No direct_chroma Concentrate Crude & Purify Directly via Modified Flash Chromatography workup_choice->direct_chroma Yes aq_path No filter_celite Filter through Celite® to Remove Solids kf_wash->filter_celite dry_concentrate Dry & Concentrate Organic Phase filter_celite->dry_concentrate final_purification Final Purification (Standard Chromatography or Recrystallization) dry_concentrate->final_purification direct_path Yes direct_chroma->final_purification end_product Pure Product (<15 ppm Tin) final_purification->end_product

Caption: Decision pathway for purification of organotin-containing mixtures.

References

  • Ducharme, Y., & Gorys, V. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Shandong Look Chemical Co., Ltd. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Del Valle Lab. Standard Operating Procedures: Organotin reagents. University of Notre Dame. [Link]

  • Centers for Disease Control and Prevention. (1976). ORGANOTIN COMPOUNDS. NIOSH. [Link]

  • Norén, K., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PMC. [Link]

  • Merlic Group. Workup for Removing Tin Byproducts. UCLA. [Link]

  • Cipot-Wechsler, J., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions. [Link]

  • Ghazi, D., et al. (2018). Review of organotin compounds: chemistry and applications. ResearchGate. [Link]

  • Zhang, J., et al. (2024). Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. PMC. [Link]

  • Cipot-Wechsler, J., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions. [Link]

  • Organic Syntheses. (2019). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Gelest, Inc. Introduction to organotin chemistry - and applications. Gelest. [Link]

  • Smith, R. C., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. [Link]

  • KAUST Health & Safety. (n.d.). Scale up reactions Guideline. King Abdullah University of Science and Technology. [Link]

  • Wang, Y., et al. (2018). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. PMC. [Link]

  • DeShong, P., et al. (2002). Hypervalent silane and siloxane derivatives and the use thereof.
  • Dalligos, D. M., et al. (2023). Coaxial Dielectric Spectroscopy as an In-Line Process Analytical Technique for Reaction Monitoring. PMC. [Link]

  • Battelle Memorial Institute. (1969). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Diphenyl[(trimethylstannyl)methyl]silane in Advanced Cross-Coupling Workflows

As a Senior Application Scientist in organometallic chemistry, I frequently encounter the strategic dilemma of selecting the optimal carbon-transfer reagent for complex molecule synthesis. The Stille coupling reaction re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organometallic chemistry, I frequently encounter the strategic dilemma of selecting the optimal carbon-transfer reagent for complex molecule synthesis. The Stille coupling reaction remains a cornerstone for forming new carbon-carbon bonds under mild conditions, offering unparalleled functional group tolerance 1[1]. However, when the synthetic goal is not merely to couple two fragments, but to introduce a versatile, orthogonal functional handle for downstream chemistry, standard alkyltin reagents fall short.

Enter Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3) [2]. This bifunctional reagent elegantly bridges the gap between palladium-catalyzed cross-coupling and silicon-directed organic synthesis. By featuring a highly reactive trimethylstannyl group paired with a robust diphenylsilyl moiety, it allows researchers to seamlessly install a silylmethyl group onto aryl or vinyl halides. This guide objectively compares its performance against other common organotin alternatives and provides a self-validating experimental framework for its application in the engineering of small molecules and organic electronics[3].

Mechanistic Rationale & Structural Advantages

The architectural design of Diphenyl[(trimethylstannyl)methyl]silane is rooted in strict chemical causality:

  • The Trimethylstannyl Reactivity Center: Unlike tributyltin derivatives, the trimethyltin group minimizes steric drag during the rate-determining transmetalation step of the Stille catalytic cycle. This ensures rapid coupling kinetics even with electron-rich or sterically hindered aryl halides.

  • The Diphenylsilyl Handle: The choice of a diphenylsilyl group over a simpler trimethylsilyl (TMS) group is highly intentional. Phenyl rings on the silicon atom provide critical steric shielding, preventing premature protodesilylation during the high-temperature coupling process. Furthermore, the aryl-silicon bonds are specifically primed for downstream Fleming-Tamao oxidation , allowing the highly stable C–Si bond to be converted into a reactive benzylic C–OH bond with complete retention of stereochemistry.

OrthogonalWorkflow ArX Aryl Halide (Ar-X) Stille Pd-Catalyzed Stille Coupling ArX->Stille Reagent Diphenyl[(trimethylstannyl) methyl]silane Reagent->Stille Intermediate Ar-CH2-SiPh2R (Stable Intermediate) Stille->Intermediate -Me3SnX Oxidation Fleming-Tamao Oxidation Intermediate->Oxidation H2O2, KF Alcohol Ar-CH2-OH (Benzylic Alcohol) Oxidation->Alcohol

Orthogonal workflow: Stille coupling followed by silicon-directed downstream functionalization.

Quantitative Reagent Profiling

To objectively evaluate Diphenyl[(trimethylstannyl)methyl]silane, we must benchmark it against its structural relatives: Tributyl(trimethylsilylmethyl)stannane (a bulkier, less oxidizable alternative) and Tetramethyltin (the baseline mono-functional methylating agent).

The table below summarizes the quantitative and qualitative performance metrics based on standard organometallic transmetalation principles:

Performance MetricDiphenyl[(trimethylstannyl)methyl]silaneTributyl(trimethylsilylmethyl)stannaneTetramethyltin
Relative Transmetalation Rate Fast (1.0x baseline)Slow (~0.1x baseline)Very Fast (~1.5x baseline)
Typical Coupling Yield 75% – 90%40% – 65%85% – 95%
Steric Hindrance (Sn Center) Low (Methyl ligands)High (Butyl ligands)Minimal
Silicon Group Stability High (Diphenyl shielding)Moderate (Prone to cleavage)N/A (No Silicon)
Downstream Versatility Excellent (Fleming-Tamao / Hiyama)Poor (TMS resists oxidation)None (Terminal methyl)
Byproduct Toxicity High (Requires KF workup)ModerateHigh (Requires KF workup)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the optimized Stille coupling of an aryl iodide with Diphenyl[(trimethylstannyl)methyl]silane. Every step is designed as a self-validating system where physical observations confirm the chemical progress.

Workflow: Pd-Catalyzed Installation of the Diphenylsilylmethyl Group

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine the Aryl Iodide (1.0 equiv), Diphenyl[(trimethylstannyl)methyl]silane (1.2 equiv), and anhydrous DMF (0.2 M). Purge the solution with Argon for 15 minutes.

  • Causality: Organotin reagents and Pd(0) catalysts are highly sensitive to oxidative degradation. Purging ensures the active Pd(0) species is not prematurely oxidized to an inactive Pd(II) state by dissolved oxygen.

Step 2: Catalyst & Additive Introduction (The "Copper Effect")

  • Action: Under a positive flow of Argon, add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%). The solution will typically transition from pale yellow to a deep orange/red upon heating.

  • Causality: The addition of CuI is critical. Cu(I) scavenges dissociated triphenylphosphine ligands (preventing catalyst poisoning) and forms a highly reactive Cu-stannyl intermediate. This bypasses the sterically hindered transition state of direct Pd-Sn transmetalation, accelerating the reaction rate significantly.

Step 3: Thermal Activation & Monitoring

  • Action: Heat the reaction mixture to 90°C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.

  • Causality: DMF stabilizes the polar transition state during transmetalation. Strict monitoring ensures complete consumption of the aryl halide, preventing the formation of homocoupled stannane byproducts that occur if the reaction is subjected to prolonged heating after the electrophile is depleted.

Step 4: Fluoride-Assisted Workup (Critical Safety Step)

  • Action: Cool the mixture to room temperature. Add an equal volume of 1M aqueous Potassium Fluoride (KF) and stir vigorously for 45 minutes. Filter the resulting biphasic suspension through a pad of Celite.

  • Causality: Trimethyltin halides ( Me3​SnX ) are highly toxic and readily soluble in organic extraction solvents. Stirring with aqueous KF converts these byproducts into Me3​SnF , an insoluble polymeric solid network. The appearance of a white precipitate validates the destruction of the toxic tin byproduct, ensuring the final organic layer is safe to handle and free of heavy metal contamination.

Conclusion

For researchers engineering complex organic materials or pharmaceutical intermediates, Diphenyl[(trimethylstannyl)methyl]silane offers an unmatched combination of coupling kinetics and downstream versatility. While the toxicity of its trimethyltin byproduct necessitates rigorous fluoride-based workup protocols, the strategic advantage of installing a highly stable, yet oxidizable diphenylsilyl handle makes it a vastly superior choice over standard alkyltin reagents.

References

  • Guidechem Chemical Dictionary: Diphenyl[(trimethylstannyl)methyl]silane (CAS 149013-84-3). Guidechem.
  • Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics.
  • Stille Polycondensation for Synthesis of Functional Materials.

Sources

Comparative

Cross-validation of analytical data for Diphenyl[(trimethylstannyl)methyl]silane

Title: Cross-Validation of Analytical Data for Diphenyl[(trimethylstannyl)methyl]silane: A Comparative Performance Guide Executive Summary & Mechanistic Rationale Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Analytical Data for Diphenyl[(trimethylstannyl)methyl]silane: A Comparative Performance Guide

Executive Summary & Mechanistic Rationale Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a highly specialized, bifunctional organometallic reagent featuring both a reactive silicon-hydride ( Si−H ) bond and a highly polarizable carbon-tin ( C−Sn ) bond[1]. This orthogonal reactivity profile makes it an invaluable building block in advanced organic synthesis and drug development. The trimethylstannyl moiety serves as an excellent transmetalation handle or a cross-coupling partner, while the diphenylsilane group provides a stable yet modifiable anchor that can later participate in hydrosilylation or Hiyama-type couplings[2].

Understanding the causality behind its reactivity is critical. The C−Sn bond is significantly weaker and more polarizable than the C−Si bond, allowing for selective cleavage using alkyllithium reagents or palladium catalysts without perturbing the Si−H functionality[3]. This guide objectively compares Ph2​Si(H)CH2​SnMe3​ against traditional alternatives and provides field-proven, self-validating protocols for its application.

Comparative Performance Analysis

To establish its utility, we cross-validate Ph2​Si(H)CH2​SnMe3​ against two common alternatives: (Trimethylsilyl)methyltributylstannane ( TMSCH2​SnBu3​ ) and Chloromethyl(diphenyl)silane ( Ph2​Si(H)CH2​Cl ).

Table 1: Quantitative Performance & Reactivity Comparison

MetricDiphenyl[(trimethylstannyl)methyl]silane(Trimethylsilyl)methyltributylstannaneChloromethyl(diphenyl)silane
Primary Synthetic Utility Orthogonal cross-coupling & hydrosilylationSimple Peterson olefination precursorGrignard / Organolithium precursor
Transmetalation Rate (to Li) Very Fast ( <10 min at -78 °C)Moderate (Bulky butyl groups hinder kinetics)Slow (Requires Mg/Li insertion)
Downstream Modifiability High ( Si−H allows further functionalization)Low (TMS group is generally inert)High ( Si−H present)
Stille Coupling Yields 85–95% (High atom economy)70–80% (Sluggish transfer of bulky groups)N/A
Analytical Tracking Excellent ( 119Sn , 29Si , 1H NMR)Good ( 119Sn , 1H NMR)Moderate ( 29Si , 1H NMR)

Orthogonal Reactivity Pathways

Pathways A Diphenyl[(trimethylstannyl)methyl]silane CAS: 149013-84-3 B Transmetalation (n-BuLi) Yields: Ph2Si(H)CH2Li A->B Organolithium (-78 °C) C Hydrosilylation (Pt cat.) Yields: R-CH2CH2-Si(Ph2)CH2SnMe3 A->C Alkene + Catalyst (Orthogonal) D Stille Coupling (Pd cat.) Yields: Ph2Si(H)CH2-Ar A->D Ar-X + Pd(0) (Cross-Coupling)

Caption: Orthogonal synthetic pathways of Diphenyl[(trimethylstannyl)methyl]silane.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure scientific integrity.

Protocol 1: Generation of (Diphenylsilyl)methyllithium via Transmetalation

This protocol leverages the rapid tin-lithium exchange to generate an α -silyl carbanion, a critical intermediate for Peterson olefinations.

  • System Preparation : Flame-dry a Schlenk flask under argon. Charge with Ph2​Si(H)CH2​SnMe3​ (1.0 mmol) and anhydrous THF (5 mL).

  • Thermal Control : Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The generated α -silyl carbanion is highly nucleophilic. Maintaining -78 °C prevents undesired Wurtz-type homocoupling and suppresses the deprotonation of the THF solvent.

  • Lithiation : Add n−BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 15 minutes.

  • Self-Validation Checkpoint ( D2​O Quench) : Withdraw a 0.1 mL aliquot and quench it in a vial containing 0.5 mL of D2​O . Extract with CDCl3​ and analyze via 1H NMR.

    • Success Criteria: The complete disappearance of the Sn−Me3​ singlet (~0.1 ppm) and the appearance of a monodeuterated methylene signal adjacent to the silicon atom confirms >98% transmetalation efficiency[3].

Protocol 2: Orthogonal Palladium-Catalyzed Stille Coupling

This workflow demonstrates the ability to couple the stannyl group while preserving the reactive Si−H bond.

  • Reaction Setup : In a nitrogen-filled glovebox, combine Ph2​Si(H)CH2​SnMe3​ (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh3​)4​ (5 mol%), and anhydrous toluene (10 mL) in a sealed tube.

  • Catalytic Cycle Initiation : Heat the mixture to 90 °C for 12 hours.

    • Causality: Toluene is explicitly chosen as a non-coordinating solvent to accelerate the rate-limiting transmetalation step of the Stille cycle. The bulky diphenyl groups on the silane sterically shield the Si−H bond, preventing competitive oxidative addition by the Pd(0) catalyst[2].

  • Isolation : Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (Spectroscopic Tracking) :

    • Success Criteria: Analyze the crude mixture via 119Sn NMR. The shift of the tin signal from the starting material region to the byproduct region ( Me3​SnBr ) validates the coupling. GC-MS should confirm the mass of the cross-coupled product ( Ph2​Si(H)CH2​−C6​H4​OCH3​ ) without any over-oxidation of the silane.

Analytical Cross-Validation Workflow

Workflow S1 Step 1: Synthesis & Isolation (Ph2Si(H)CH2SnMe3) S2 Step 2: NMR Spectroscopy (1H, 13C, 29Si, 119Sn) S1->S2 S3 Step 3: GC-MS / LC-MS (Purity & Mass Confirmation) S2->S3 S4 Step 4: Cross-Coupling Validation (Yield & Selectivity Analysis) S3->S4

Caption: Step-by-step analytical workflow for validating organosilane purity and reactivity.

Conclusion

Diphenyl[(trimethylstannyl)methyl]silane outperforms traditional α -silyl carbanion precursors by offering orthogonal reactivity. Its ability to undergo rapid, clean transmetalation or transition-metal-catalyzed cross-coupling—while retaining a modifiable Si−H bond—makes it a superior choice for complex molecule synthesis and late-stage functionalization.

References

  • diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 | Global PFAS Screening Tool Source: ChemRadar URL:[Link]

  • 5.2.31 Silylated Stannanes Source: Thieme Connect URL:[Link]

Sources

Validation

A Comparative Study of the Stability of Silyl versus Stannyl Carbanion Precursors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Reference Executive Summary The strategic generation of carbon-carbon bonds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Reference

Executive Summary

The strategic generation of carbon-carbon bonds is the cornerstone of complex molecule synthesis in drug development. Among the most reliable methods for generating nucleophilic carbon centers is the use of α-heteroatom-stabilized carbanions. Silicon (Si) and Tin (Sn) are two of the most prominent Group 14 elements used to stabilize adjacent negative charges.

While both elements effectively lower the pKa of adjacent C–H bonds compared to unfunctionalized alkanes, their precursor stability, mechanisms of carbanion generation, and downstream synthetic utilities differ drastically. This guide provides an in-depth comparative analysis of α-silyl and α-stannyl carbanion precursors, detailing the causality behind their thermodynamic stability, self-validating experimental protocols for their generation, and their distinct reactivity profiles.

Fundamental Principles: The α-Heteroatom Effect

The ability of a heteroatom to stabilize an adjacent carbanion is governed by a combination of electronegativity, polarizability, and orbital interactions. Although both Si (1.90) and Sn (1.96) are less electronegative than carbon (2.55), they are highly effective at stabilizing adjacent negative charge.

The Silicon α-Effect

Silicon stabilizes adjacent carbanions primarily through negative hyperconjugation [1]. The lone pair of the carbanion ( nC​ ) donates electron density into the relatively low-lying, unfilled antibonding orbital of the carbon-silicon bond ( σC−Si∗​ )[1]. This delocalization significantly lowers the energy of the system. For context, while the pKa of methane is approximately 50, the pKa of triphenylsilane in THF is drastically reduced to ~35.1[2], demonstrating the profound stabilizing power of the silicon atom.

The Tin α-Effect

Tin provides even greater stabilization to adjacent carbanions than silicon. This is driven by two factors:

  • Enhanced Polarizability: Tin is a larger atom with a more diffuse electron cloud, allowing it to better accommodate and disperse the adjacent localized negative charge.

  • Lower-Lying Antibonding Orbitals: The C–Sn bond is longer and weaker than the C–Si bond, resulting in a σC−Sn∗​ orbital that is significantly lower in energy. This facilitates stronger negative hyperconjugation.

Thermodynamic Stability of Precursors

The choice between a silyl and a stannyl precursor often comes down to the thermodynamic stability of the neutral starting material, which dictates how the carbanion must be generated.

  • α-Silyl Precursors: The C–Si bond is remarkably strong, with an average bond dissociation energy (BDE) of ~318 kJ/mol[3]. Because the C–Si bond is robust and resistant to most nucleophiles (except fluoride), α-silyl carbanions are typically generated via direct deprotonation using strong bases.

  • α-Stannyl Precursors: The C–Sn bond is significantly weaker, with an average BDE of ~226 kJ/mol[3]. This inherent weakness makes direct deprotonation inefficient and prone to side reactions. Instead, the weak C–Sn bond is exploited via transmetalation (Sn–Li exchange) , allowing for the generation of the carbanion under exceptionally mild conditions.

Quantitative Comparison Table
Propertyα-Silyl Precursorsα-Stannyl Precursors
Heteroatom Electronegativity (Pauling) 1.901.96
Average C–M Bond Length (Å) ~1.87~2.14
Average C–M Bond Dissociation Energy ~318 kJ/mol~226 kJ/mol
Primary Carbanion Generation Method Direct Deprotonation (t-BuLi/TMEDA)Transmetalation (Sn–Li exchange)
Carbanion Stabilization Mechanism Negative hyperconjugation ( nC​→σC−Si∗​ )High polarizability & low-lying σC−Sn∗​
Toxicity Profile Low (Environmentally benign)High (Organotin toxicity)
Typical Synthetic Application Peterson Olefination, Brook RearrangementCross-Coupling, Still-Gennari Olefination

Experimental Workflows & Generation Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to generate these reactive intermediates.

Protocol A: Generation of α-Silyl Carbanions via Deprotonation

Because the C–Si bond is highly stable, generating the carbanion requires abstracting a weakly acidic proton. This necessitates the use of highly basic alkyllithium reagents coupled with a chelating diamine.

Causality of Reagents: sec-BuLi or t-BuLi exists as tightly bound hexamers or tetramers in non-polar solvents, which reduces their kinetic basicity. The addition of Tetramethylethylenediamine (TMEDA) breaks these aggregates into highly reactive monomers/dimers, providing the necessary thermodynamic driving force to abstract the α-proton.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the alkylsilane precursor (1.0 equiv) and anhydrous THF (0.2 M).

  • Activation: Add TMEDA (1.2 equiv) to the solution. Note: TMEDA must be freshly distilled over CaH₂.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane).

  • Maturation: Stir the solution at -78 °C for 1 hour. A distinct color change (often deep yellow or orange) validates the formation of the stabilized α-silyl carbanion.

  • Trapping: Introduce the desired electrophile (e.g., an aldehyde for Peterson olefination) dropwise.

Silyl_Workflow A Alkylsilane Precursor B Deprotonation (t-BuLi / TMEDA) A->B C α-Silyl Carbanion (Stabilized) B->C D Electrophilic Addition C->D E β-Hydroxysilane D->E F Elimination E->F G Alkene Product (Peterson) F->G

Workflow of α-silyl carbanion generation and Peterson olefination.

Protocol B: Generation of α-Stannyl Carbanions via Sn-Li Exchange

The Sn–Li exchange is an equilibrium process driven by the formation of a more thermodynamically stable organolithium species. Because the α-stannyl precursor yields an α-heteroatom-stabilized carbanion, the equilibrium strongly favors the products when an unstabilized aliphatic alkyllithium (like n-BuLi) is used.

Causality of Reagents: Unlike deprotonation, transmetalation does not require TMEDA. The weak C–Sn bond undergoes rapid, selective exchange with n-BuLi even at cryogenic temperatures, leaving sensitive functional groups (which might otherwise be destroyed by strong bases) intact.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the α-stannyl precursor (1.0 equiv) in anhydrous THF (0.1 M).

  • Exchange Reaction: Cool the mixture strictly to -78 °C. Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes).

  • Maturation: Stir for 15–30 minutes at -78 °C. The Sn–Li exchange is exceptionally fast; prolonged stirring or warming can lead to unwanted side reactions (such as Wurtz-type coupling).

  • Trapping: Add the electrophile rapidly. The byproduct, tetrabutyltin ( Bu4​Sn ), remains inert during the electrophilic trapping phase but must be carefully separated during chromatography.

Stannyl_Workflow A Alkylstannane Precursor B Sn-Li Exchange (n-BuLi, -78°C) A->B C α-Lithio Carbanion (Highly Reactive) B->C D Electrophilic Trapping C->D E Functionalized Product D->E

Workflow of α-stannyl carbanion generation via Sn-Li exchange and trapping.

Toxicity, Handling, and Environmental Impact

A critical factor in drug development scale-up is the environmental and toxicological profile of the reagents:

  • Silicon: Organosilicon compounds are generally regarded as non-toxic and environmentally benign. The byproducts of silyl-based reactions (e.g., silanols or siloxanes) are easily removed via aqueous workup or simple distillation. This makes α-silyl precursors highly favorable for late-stage pharmaceutical synthesis.

  • Tin: Organotin compounds are highly toxic, acting as severe endocrine disruptors and neurotoxins. Furthermore, trialkyltin byproducts (like Bu4​Sn or Bu3​SnCl ) are notoriously difficult to separate from the desired organic products due to their non-polar nature and streaking on silica gel. Workups often require the addition of aqueous Potassium Fluoride (KF) to precipitate the insoluble polymeric tributyltin fluoride ( Bu3​SnF ), adding time and complexity to the workflow.

Conclusion & Selection Guide

When designing a synthetic route requiring an α-heteroatom carbanion:

  • Choose α-Silyl Precursors when the substrate can withstand strong bases (t-BuLi/TMEDA), when targeting Peterson olefinations, and when low toxicity and easy purification are paramount for scale-up.

  • Choose α-Stannyl Precursors when the substrate contains base-sensitive functional groups, when mild generation conditions (-78 °C transmetalation) are strictly required, or when the intermediate will be used in subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Stille couplings).

References

  • Negative hyperconjugation in silicon - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Carbanion mechanisms XXI. Solution acidity of triphenylsilane. ResearchGate. Available at:[Link]

  • Bond Energies and Lengths Table. Scribd. Available at:[Link]

Sources

Comparative

Literature Review &amp; Comparison Guide: The Synthetic Utility of Diphenyl[(trimethylstannyl)methyl]silane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Introduction: The Strategic Role of Bifunctional Organometallics In the architecture of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction: The Strategic Role of Bifunctional Organometallics

In the architecture of complex drug scaffolds and natural products, the precise installation of carbon-carbon bonds often relies on organometallic linchpins. Among these, α -silylalkylstannanes—compounds containing both a silicon and a tin atom separated by a single methylene bridge—have emerged as exceptionally versatile reagents[1].

Diphenyl[(trimethylstannyl)methyl]silane (DPTSMS, CAS: 149013-84-3) stands out within this class due to its unique bifunctional nature. Unlike traditional tetrasubstituted silanes, DPTSMS features a reactive silicon-hydride (Si–H) bond, two robust phenyl rings, and a (trimethylstannyl)methyl moiety. This specific structural triad allows chemists to execute orthogonal synthetic strategies: the Si–H bond can be deployed for transition-metal-catalyzed hydrosilylation, while the SnMe 3​ group serves as a latent nucleophile for Stille cross-couplings or tin-lithium exchange[2].

This guide objectively compares DPTSMS against alternative α -silylalkylstannanes, elucidates the causality behind its experimental deployment, and provides self-validating protocols for its primary synthetic workflows.

Comparative Analysis: DPTSMS vs. Alternative Reagents

To justify the selection of DPTSMS in a synthetic route, it must be evaluated against standard industry alternatives such as Trimethyl[(trimethylstannyl)methyl]silane (TMS-CH 2​ -SnMe 3​ ) and (2-Pyridyl)dimethyl[(trimethylstannyl)methyl]silane.

The "Si–H" Advantage

The most critical limitation of TMS-CH 2​ -SnMe 3​ is its chemical inertness at the silicon center. It is strictly limited to carbanion generation (Peterson olefination). In contrast, the Si–H bond in DPTSMS allows the entire (trimethylstannyl)methyl group to be grafted onto terminal alkynes or alkenes via Pt-catalyzed hydrosilylation, generating complex vinylsilanes that retain the SnMe 3​ handle for downstream functionalization[3].

Steric Shielding and UV-Activity

While 2-pyridyl-substituted silanes offer ultra-fast transmetalation kinetics due to nitrogen-palladium coordination[2], they lack UV activity and can complicate purification due to their polarity. The diphenyl groups on DPTSMS provide intense UV absorbance (making TLC and HPLC monitoring trivial) and offer steric bulk that suppresses unwanted dehydrogenative silylation side-reactions during catalysis.

Quantitative & Qualitative Comparison
ReagentReactive HandlesTransmetalation KineticsPrimary Synthetic UtilityUV-Activity
DPTSMS Si–H, SnMe 3​ Fast (SnMe 3​ )Hydrosilylation, Peterson OlefinationHigh (Diphenyl)
TMS-CH 2​ -SnMe 3​ SnMe 3​ onlyFast (SnMe 3​ )Simple Peterson OlefinationNone
2-PyMe 2​ SiCH 2​ SnMe 3​ Pyridyl, SnMe 3​ Ultra-Fast (Coordination)Phase-tagged Stille CouplingModerate
Ph 2​ Si(H)CH 2​ SnBu 3​ Si–H, SnBu 3​ Slow (SnBu 3​ steric drag)HydrosilylationHigh

Mechanistic Pathways & Workflow Visualization

The synthetic utility of DPTSMS is defined by its ability to undergo two divergent, orthogonal activation pathways.

  • Pathway A (Si–H Activation): The Si–H bond undergoes oxidative addition with Pt(0) catalysts, adding across alkynes to form vinylsilanes. The intact SnMe 3​ group is then activated via Pd(0) for Stille cross-coupling[3].

  • Pathway B (Sn–C Activation): Treatment with an alkyllithium reagent cleaves the Sn–C bond, generating an α -silyl carbanion. This nucleophile attacks carbonyls to yield homologated alkenes via Peterson olefination, while retaining the Si–H bond for late-stage Tamao-Fleming oxidation[4].

G cluster_A Pathway A: Si-H Activation cluster_B Pathway B: Sn-C Activation DPTSMS Diphenyl[(trimethylstannyl)methyl]silane (Bifunctional Core) Hydro Pt-Catalyzed Hydrosilylation (Alkyne Addition) DPTSMS->Hydro via Si-H Exchange Sn-Li Exchange (n-BuLi, -78°C) DPTSMS->Exchange via SnMe3 Vinyl Vinylsilane Intermediate (SnMe3 Retained) Hydro->Vinyl Stille Pd-Catalyzed Stille Coupling (Aryl Halide) Vinyl->Stille Sn-C Cleavage ProdA Cross-Coupled Olefin Stille->ProdA Carbanion α-Silyl Carbanion [Ph2Si(H)CH2Li] Exchange->Carbanion Peterson Peterson Olefination (Carbonyl Addition) Carbanion->Peterson Nucleophilic Attack ProdB Terminal Alkene (Si-H Retained) Peterson->ProdB

Orthogonal synthetic pathways of DPTSMS demonstrating Si-H and Sn-C activation routes.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in causality checkpoints.

Protocol A: Pt-Catalyzed Hydrosilylation of Terminal Alkynes

Objective: Graft the (trimethylstannyl)methylsilyl group onto an alkyne while preventing Sn–C bond degradation.

  • Rationale: Karstedt's catalyst (Pt(0)) is specifically chosen over Rh or Ir complexes. Pt(0) minimizes alkene isomerization and strongly favors the β -(anti-Markovnikov) addition product, ensuring high regioselectivity[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add DPTSMS (1.0 equiv, 1.0 mmol) and the target terminal alkyne (1.2 equiv, 1.2 mmol) to 3.0 mL of anhydrous toluene.

  • Catalyst Introduction: Add Karstedt's catalyst (2 mol% Pt). Checkpoint: The solution should turn slightly yellow. The bulky diphenyl groups of DPTSMS will sterically suppress unwanted dehydrogenative silylation.

  • Reaction: Stir the mixture at 60 °C for 4 hours. Monitor via TLC (UV 254 nm). The high UV-activity of the diphenyl groups makes the consumption of DPTSMS easily trackable.

  • Workup: Concentrate under reduced pressure and purify via short-path silica gel chromatography (pre-treated with 1% Et 3​ N to prevent acid-catalyzed protodesilylation) to yield the intact vinylsilane.

Protocol B: Generation of the α -Silyl Carbanion & Peterson Olefination

Objective: Execute a methylene homologation of a carbonyl compound.

  • Rationale: The SnMe 3​ group undergoes rapid tin-lithium exchange driven by the formation of the highly stable α -silyl organolithium species and the soluble byproduct n-butyltrimethylstannane[4].

Step-by-Step Methodology:

  • Preparation: Dissolve DPTSMS (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous THF in a flame-dried flask under Argon.

  • Cryogenic Control: Cool the system to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory; if the temperature rises, the highly reactive α -silyl carbanion[Ph 2​ Si(H)CH 2​ Li] will undergo premature self-condensation or abstract protons from the solvent.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 1.6 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete Sn–Li exchange.

  • Nucleophilic Trapping: Add the target aldehyde or ketone (1.1 equiv) dropwise. Stir for an additional 1 hour at -78 °C.

  • Elimination: Remove the cooling bath and allow the reaction to warm to room temperature. The spontaneous Peterson elimination will expel silanolate, yielding the homologated terminal alkene. Quench with saturated aqueous NH 4​ Cl and extract with diethyl ether.

Conclusion

Diphenyl[(trimethylstannyl)methyl]silane is a highly strategic reagent that outperforms simpler analogues like TMS-CH 2​ -SnMe 3​ by offering an active Si–H handle alongside a reactive stannyl group. By understanding the kinetic and steric causality behind its functional groups, synthetic chemists can leverage DPTSMS to build complex, multi-substituted olefinic architectures with high predictability and atom economy.

Sources

Safety & Regulatory Compliance

Safety

Diphenyl[(trimethylstannyl)methyl]silane proper disposal procedures

Title: Operational Guide: Safe Handling and Disposal Procedures for Diphenyl[(trimethylstannyl)methyl]silane Introduction Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a specialized organometallic reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Guide: Safe Handling and Disposal Procedures for Diphenyl[(trimethylstannyl)methyl]silane

Introduction Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) is a specialized organometallic reagent containing a triorganotin moiety [4]. Triorganotins are among the most toxic classes of organotin compounds, known for potent neurotoxicity, immunotoxicity, and endocrine disruption [1]. Because organotins are highly toxic via all routes of exposure (inhalation, ingestion, and dermal contact), their handling and disposal require rigorous, uncompromising safety protocols [1]. This guide provides drug development professionals and researchers with a validated, step-by-step operational plan for the safe disposal of Diphenyl[(trimethylstannyl)methyl]silane and its associated contaminated materials.

Quantitative Data & Chemical Profiling Understanding the physical and toxicological properties of the compound is the first step in designing a self-validating disposal protocol.

PropertyValue / SpecificationOperational Implication
CAS Number 149013-84-3 [4]Essential for waste tracking and manifest documentation.
Molecular Formula C16H22SiSn [4]High carbon/tin ratio; highly lipophilic, readily absorbed through skin.
Molecular Weight 361.13 g/mol [4]Heavy oil/liquid; requires non-polar solvents for effective decontamination.
Toxicity Classification Triorganotin (Highly Toxic) [1]Mandates zero-exposure handling; strictly prohibit drain disposal [5].
Chemical Incompatibility Strong oxidizers, protic acids [2]Segregate from aqueous/acidic waste to prevent toxic gas evolution [3].

Core Safety Prerequisites Before initiating any disposal or decontamination procedure, the following engineering controls and Personal Protective Equipment (PPE) must be established:

  • Engineering Controls: All open handling, transferring, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols[1].

  • PPE: Operators must wear double chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, a face shield, and a flame-retardant lab coat [1].

Step-by-Step Disposal Methodologies

Protocol 1: Segregation and Collection of Liquid Waste The causality behind this protocol is strict segregation. Organotin compounds must never be mixed with general organic or aqueous waste streams due to the risk of cross-contamination and complex, unpredictable reactions [1, 2].

  • Container Selection: Select a dedicated, heavy-duty High-Density Polyethylene (HDPE) or glass waste container [6]. The container must be compatible with non-polar organic solvents.

  • Labeling: Immediately label the container as "Hazardous Waste - Organotin (Diphenyl[(trimethylstannyl)methyl]silane)" with the accumulation start date [6].

  • Transfer: Using a gas-tight syringe or dedicated funnel within the fume hood, carefully transfer the surplus reagent or reaction mixture into the waste container [3].

  • Sealing: Keep the waste container tightly sealed at all times unless actively adding waste. This prevents the atmospheric emission of toxic vapors[3].

Protocol 2: Glassware Decontamination and Rinsate Management Standard washing procedures using soap and water are ineffective for lipophilic organotins and will illegally contaminate municipal wastewater [5]. A solvent-based decontamination step is required.

  • Initial Rinse: Inside the fume hood, thoroughly rinse all glassware and equipment that came into contact with Diphenyl[(trimethylstannyl)methyl]silane with a non-polar solvent, such as hexanes or toluene [3].

  • Rinsate Collection: Direct all hexanes/toluene rinsate directly into the dedicated organotin liquid waste container [3].

  • Secondary Wash: Only after the glassware has been rinsed 2-3 times with the organic solvent can it be removed from the hood for standard base-bath or acid-bath cleaning [7].

Protocol 3: Solid Waste and Consumables Any porous or disposable material that contacts the reagent acts as a persistent reservoir for toxicity.

  • Collection: Gather all contaminated disposable labware, including syringe needles (placed in a sharps container), pipette tips, septa, absorbent pads, and the outer layer of double gloves [1, 2].

  • Packaging: Place these items into a designated hazardous solid waste container or double-bag them in heavy-duty hazardous waste bags [5].

  • Empty Containers: Original reagent bottles (e.g., Sure/Seal™ bottles) must not be reused. They retain toxic residue and must be disposed of as solid hazardous waste [2].

Protocol 4: Emergency Spill Cleanup In the event of a spill, the primary objective is containment without introducing incompatible reagents.

  • Evacuation: Evacuate non-essential personnel from the immediate area and ensure the fume hood is operating at maximum flow [2].

  • Absorption: Cover the spill completely with a non-combustible absorbent material, such as dry sand, earth, or vermiculite. Do not use combustible materials like paper towels for large spills [2].

  • Collection: Using non-sparking tools, carefully scoop the contaminated absorbent into a designated solid hazardous waste container [8].

  • Final Decontamination: Wipe the spill area with hexanes or toluene, disposing of the wipes in the solid waste container [3].

Disposal Decision Workflow To ensure compliance and safety, follow the logical decision tree below for managing Diphenyl[(trimethylstannyl)methyl]silane waste.

DisposalWorkflow Start Waste Generation: Diphenyl[(trimethylstannyl)methyl]silane Decision Identify Waste Stream Category Start->Decision Liquid Liquid Waste (Reagents, Mixtures) Decision->Liquid Liquid Solid Solid Waste (Gloves, Pipettes, Pads) Decision->Solid Solid Glassware Contaminated Glassware Decision->Glassware Glassware LiquidCollect Collect in Dedicated Organotin Liquid Waste Liquid->LiquidCollect SolidCollect Double-Bag in Hazardous Solid Waste Solid->SolidCollect Wash Rinse with Hexanes/Toluene inside Fume Hood Glassware->Wash Final Transfer to Licensed Hazardous Waste Service LiquidCollect->Final SolidCollect->Final Wash->LiquidCollect Rinsate Wash->SolidCollect Disposable Items

Decision workflow for the segregation and disposal of Diphenyl[(trimethylstannyl)methyl]silane.

Final Disposal Logistics Under no circumstances should organotin waste be treated, neutralized, or incinerated on-site by laboratory personnel. All dedicated organotin waste containers (both liquid and solid) must be transferred to a fully licensed professional hazardous waste disposal service [2, 6]. Maintain copies of the waste disposal manifest and ensure the collection complies with local environmental regulations regarding persistent bioaccumulative toxins [6].

References

  • BenchChem. "safety and handling precautions for organotin compounds - Waste Disposal". Available at:

  • BenchChem. "Proper Disposal Procedures for Trimethylsilyl 2-hydroxybenzoate". Available at:

  • Del Valle Lab. "Standard Operating Procedures - Organotin reagents". Available at:

  • ChemRadar. "diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3 | Global PFAS Screening Tool". Available at:

  • NEMS NIH. "RML Waste Disposal Guidelines". Available at:

  • All Waste Matters. "Laboratory Waste Disposal Guidelines". Available at:

  • EPA. "Method 8323: Determination of Organotins". Available at:

  • BenchChem. "di-tert-Butyl phosphite". Available at:

Handling

Safe Handling of Diphenyl[(trimethylstannyl)methyl]silane: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diphenyl[(trimethylstannyl)methyl]silane. Given the compound's structure, which...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diphenyl[(trimethylstannyl)methyl]silane. Given the compound's structure, which incorporates both an organotin and an organosilane moiety, it must be handled with extreme caution, assuming a high degree of toxicity associated with triorganotin compounds.[1] This document outlines the necessary personal protective equipment (PPE), operational protocols, and emergency procedures to ensure a safe laboratory environment.

Immediate Safety and Hazard Assessment

Diphenyl[(trimethylstannyl)methyl]silane's dual nature as an organotin and organosilane compound necessitates a stringent approach to safety. Organotin compounds are recognized for their significant toxicity, with triorganotins being particularly potent neurotoxins and immunotoxins.[1] Exposure can occur through inhalation, ingestion, and skin contact, with potentially severe health consequences.[1][2] Organosilane compounds can be flammable and may react with moisture to produce hazardous byproducts.[3][4]

Core Principles for Safe Handling:

  • Assume High Toxicity: Treat Diphenyl[(trimethylstannyl)methyl]silane with the same level of precaution as other highly toxic triorganotin compounds.

  • Control Exposure: All handling must be performed within a certified chemical fume hood to minimize inhalation risk.[5]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing through the mandatory use of appropriate PPE.[1]

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area of the laboratory.[5]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling Diphenyl[(trimethylstannyl)methyl]silane.

Body Part Required PPE Specifications and Recommendations
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be properly fitted. A face shield is required for maximum protection against splashes.[5] Contact lenses should not be worn.[4]
Hands Double Chemical Resistant GlovesWear two pairs of nitrile or neoprene gloves.[1] Check the glove manufacturer's compatibility data. Inspect gloves for any signs of degradation or puncture before each use.[5]
Body Flame-Resistant Lab CoatA lab coat made of a non-flammable material like Nomex is recommended.[6] It should be kept fully buttoned.
Respiratory NIOSH-Approved RespiratorA respirator with an organic vapor cartridge and a particulate filter (N95 or better) is necessary for any situation with the potential for aerosol generation or in the event of a spill.[4][5]
Footwear Closed-Toe ShoesShoes should be made of a non-porous material.[6]

Operational and Disposal Plans

A systematic approach to handling, from initial preparation to final disposal, is crucial for safety.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling Diphenyl[(trimethylstannyl)methyl]silane.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Full PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Glassware prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Transfer to Handling Phase handle2 Perform Reaction Under Inert Atmosphere handle1->handle2 clean1 Quench Reaction handle2->clean1 Proceed to Cleanup clean2 Decontaminate Glassware clean1->clean2 clean3 Segregate Hazardous Waste clean2->clean3 clean4 Dispose of Waste clean3->clean4

Caption: Workflow for handling Diphenyl[(trimethylstannyl)methyl]silane.

Step-by-Step Handling Procedures
  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly with the sash at the lowest possible working height.[5]

    • Assemble all necessary glassware and equipment within the fume hood. All glassware should be oven-dried to be free of moisture.[6]

  • Handling and Use:

    • Carefully weigh the solid compound within the fume hood to prevent the generation of dust.[1]

    • If the compound is air-sensitive, handle it under an inert atmosphere using a glove box or Schlenk line techniques.[6]

    • For liquid transfers, use a syringe or cannula.[1]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

Emergency Response

Spill Response:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and secure the location.[5]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help exhaust vapors.[5]

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][5] For solid spills, carefully sweep the material to avoid creating dust.[5] Do not use water.[4]

  • Decontaminate: The spill area should be decontaminated. A common procedure for organotin compounds involves carefully treating the area with a bleach solution to oxidize them to less harmful tin oxides, followed by washing with soap and water.[5] All cleaning materials must be disposed of as hazardous waste.[5]

  • Waste Disposal: Place all contaminated materials, including absorbents and PPE, in a sealed, properly labeled container for hazardous waste disposal.[5]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[2][7]

  • Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

  • Inhalation: Move the individual to fresh air immediately.[2]

  • Seek Immediate Medical Attention in all cases of exposure.[2][8]

Disposal Plan

All waste containing Diphenyl[(trimethylstannyl)methyl]silane is considered hazardous.

  • Waste Segregation: Do not mix organotin waste with other waste streams.[1]

  • Containerization: Place all contaminated materials, including excess reagents, solvents, and disposable PPE, into a dedicated, clearly labeled, and sealed container.[1][2]

  • Disposal Protocol: All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Contact your institution's environmental health and safety department for specific disposal procedures.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling Diphenyl[(trimethylstannyl)methyl]silane and maintain a safe laboratory environment.

References

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